2,6-Dibromo-3-methoxypyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
2,6-dibromo-3-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWDQTIVECPBDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50462750 | |
| Record name | 2,6-Dibromo-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79491-45-5 | |
| Record name | 2,6-Dibromo-3-methoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79491-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dibromo-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,6-Dibromo-3-methoxypyridine (CAS 79491-45-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dibromo-3-methoxypyridine is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its unique substitution pattern, featuring two reactive bromine atoms at the 2 and 6 positions and an electron-donating methoxy group at the 3-position, allows for selective functionalization through various cross-coupling reactions. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on its emerging role in the discovery of therapeutics for neurodegenerative diseases.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 79491-45-5 |
| Molecular Formula | C₆H₅Br₂NO |
| Molecular Weight | 266.92 g/mol |
| Appearance | Solid |
| Storage Temperature | 2-8 °C |
Synthesis
Proposed Experimental Protocol: Bromination of 3-Methoxypyridine
Reaction Scheme:
3-Methoxypyridine + 2 Br₂ → this compound
Materials:
-
3-Methoxypyridine
-
Liquid Bromine
-
Aqueous Sodium Hydroxide (NaOH) solution
-
Ice-salt bath
-
Appropriate acid for pH adjustment (e.g., HCl)
-
Recrystallization solvent
Procedure:
-
An aqueous solution of sodium hydroxide is cooled to a temperature between -10 and 0 °C using an ice-salt bath.
-
Liquid bromine (2.0 equivalents) is added dropwise to the cooled NaOH solution while maintaining the low temperature.
-
3-Methoxypyridine (1.0 equivalent) is dissolved in a separate aqueous sodium hydroxide solution.
-
The 3-methoxypyridine solution is then added dropwise to the bromine solution, ensuring the reaction temperature is maintained between 10-15 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 2.5 to 3 hours.
-
The pH of the solution is then carefully adjusted to 7 using an appropriate acid.
-
The resulting crude product is collected and purified by recrystallization to yield this compound.
Note: This is a proposed protocol based on similar reactions and should be optimized for safety and yield in a laboratory setting.
Reactivity and Applications in Drug Discovery
The two bromine atoms at the C2 and C6 positions of the pyridine ring are amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The differential reactivity of the two bromine atoms allows for selective mono- or di-substitution, providing a powerful tool for the synthesis of diverse molecular scaffolds.
Regioselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl substituents. The regioselectivity of the reaction on 2,6-dibromopyridines can be controlled by the choice of catalyst, ligands, and reaction conditions, with the C2 position generally being more reactive.
Representative Reaction Conditions for Mono- and Di-arylation:
| Coupling Partner | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Product (Yield %) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | Mono-arylated (>80%) |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 110 | 8 | Mono-arylated (Good to Excellent) |
| Phenylboronic acid (2.2 equiv) | Pd(OAc)₂ (2) / PPh₃ (4) | Na₂CO₃ (4) | DME/H₂O (4:1) | 90 | 24 | Di-arylated (Good) |
Regioselective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of substituted aminopyridines. Similar to the Suzuki coupling, selective mono- or di-amination can be achieved by carefully controlling the reaction parameters.
Representative Reaction Conditions for Mono- and Di-amination:
| Amine | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Product (Yield %) |
| Morpholine | Pd₂(dba)₃ (1) / BINAP (1.5) | NaOtBu (1.2) | Toluene | 100 | 18 | Mono-aminated (>90%) |
| Aniline | Pd(OAc)₂ (2) / XPhos (4) | Cs₂CO₃ (2.1) | Dioxane | 110 | 24 | Mono-aminated (Good to Excellent) |
| Piperidine (2.5 equiv) | Pd₂(dba)₃ (2) / RuPhos (4) | K₃PO₄ (4) | Toluene | 120 | 24 | Di-aminated (Good) |
Application in Alzheimer's Disease Research: γ-Secretase Modulators
Derivatives of methoxypyridines have shown promise as gamma-secretase modulators (GSMs), a class of molecules being investigated for the treatment of Alzheimer's disease.[1] γ-Secretase is a key enzyme in the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. GSMs aim to allosterically modulate the activity of γ-secretase to reduce the production of the toxic Aβ42 peptide in favor of shorter, less aggregation-prone Aβ species. The 2,6-disubstituted-3-methoxypyridine scaffold provides a valuable platform for the synthesis of novel GSMs with improved potency and pharmacokinetic properties.[2]
Signaling Pathway and Experimental Workflow
The γ-Secretase Signaling Pathway in Alzheimer's Disease
The following diagram illustrates the role of γ-secretase in the processing of Amyloid Precursor Protein (APP) and the production of Amyloid-beta peptides.
General Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram outlines a typical workflow for performing a Suzuki-Miyaura cross-coupling reaction using this compound.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its ability to undergo regioselective palladium-catalyzed cross-coupling reactions makes it an important tool for medicinal chemists, particularly in the development of novel therapeutics for neurodegenerative disorders like Alzheimer's disease. The detailed protocols and data presented in this guide provide a solid foundation for researchers to utilize this compound in their drug discovery and development efforts.
References
Technical Guide: Physicochemical Properties of 2,6-Dibromo-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dibromo-3-methoxypyridine is a halogenated pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring two bromine atoms and a methoxy group on the pyridine ring, offers multiple reactive sites for the construction of complex molecular architectures. This document provides a comprehensive overview of the known physical properties of this compound, outlines experimental protocols for their determination, and explores its potential applications in drug discovery, particularly as a scaffold for kinase inhibitors.
Core Physical Properties
A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that some of these values are predicted and should be confirmed by experimental determination.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₅Br₂NO | [1] |
| Molecular Weight | 266.92 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Boiling Point | 294.5 ± 35.0 °C (Predicted) | [2] |
| Melting Point | Not experimentally determined | |
| Density | 1.919 ± 0.06 g/cm³ (Predicted) | [2] |
| Flash Point | 99 °C | [1] |
| Solubility | Insoluble in water; likely soluble in polar organic solvents such as methanol and chloroform.[1][3] |
Experimental Protocols
Detailed methodologies for the experimental determination of key physical properties are crucial for verifying predicted values and ensuring data accuracy for research and development.
Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity.
Protocol: Capillary Method
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.[4] A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.
Determination of Solubility
Understanding the solubility profile of this compound in various solvents is essential for its use in synthesis and purification.
Protocol: Shake-Flask Method for Quantitative Solubility
-
Equilibration: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., ethanol, methanol, DMSO, water) in a sealed vial.
-
Agitation: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to settle, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A filtered aliquot of the supernatant is carefully diluted, and the concentration of the dissolved solute is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[3]
Potential Applications in Drug Discovery
While direct involvement of this compound in signaling pathways has not been explicitly documented, the structural motifs present in this molecule are of significant interest in medicinal chemistry.
Precursor for Bioactive Molecules
The presence of two bromine atoms provides opportunities for selective functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions are fundamental in the synthesis of complex organic molecules, including those with therapeutic potential. For instance, related methoxypyridine scaffolds have been utilized in the synthesis of gamma-secretase modulators, which are of interest in the treatment of Alzheimer's disease.[5]
Scaffold for Kinase Inhibitors
The pyridine core is a common feature in many kinase inhibitors. The PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, is a key target for drug development. A structurally related compound, 2-Bromo-3-methoxypyridine, serves as a crucial intermediate in the synthesis of inhibitors targeting this pathway. This suggests that this compound could also serve as a valuable scaffold for the development of novel kinase inhibitors.
Visualizations
Experimental and Synthetic Workflows
The following diagrams illustrate logical workflows for the characterization and potential application of this compound.
References
An In-depth Technical Guide to 2,6-Dibromo-3-methoxypyridine: A Key Intermediate in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,6-Dibromo-3-methoxypyridine, its synthesis, and its potential applications in the field of drug discovery and development. While direct biological activity data for this specific compound is limited, its structural motifs are present in molecules of significant therapeutic interest.
Core Physicochemical and Structural Data
This compound is a halogenated pyridine derivative. Its chemical structure, characterized by a pyridine ring substituted with two bromine atoms and a methoxy group, makes it a versatile building block in organic synthesis.
| Property | Value |
| Molecular Formula | C₆H₅Br₂NO |
| Molecular Weight | 266.92 g/mol |
| Appearance | White to off-white solid |
| Boiling Point | 294.5 ± 35.0 °C (Predicted)[1] |
| Density | 1.919 ± 0.06 g/cm³ (Predicted)[1] |
| CAS Number | 79491-45-5 |
Synthetic Protocols
The synthesis of this compound can be achieved through various routes. Below are summaries of common experimental procedures.
Method 1: From 3-Hydroxypyridine
This two-step synthesis starts with the readily available 3-hydroxypyridine.
Step 1: Synthesis of 2,6-Dibromo-3-hydroxypyridine An aqueous solution of sodium hydroxide is cooled, and liquid bromine is added dropwise. A solution of 3-hydroxypyridine in aqueous sodium hydroxide is then added to the bromine solution while maintaining a low temperature. After stirring, the pH is adjusted to 7, and the crude product is obtained by recrystallization.
Step 2: Methylation of 2,6-Dibromo-3-hydroxypyridine The 2,6-dibromo-3-hydroxypyridine is then methylated using a suitable methylating agent, such as methyl iodide, in the presence of a base like sodium hydride in a solvent like dimethylformamide (DMF) to yield this compound.
Method 2: From 2-Nitro-3-methoxypyridine
This method involves the bromination of 2-nitro-3-methoxypyridine.
The starting material is dissolved in an organic acid, such as acetic acid, and hydrogen bromide is added. The reaction mixture is heated, and after cooling, the product is isolated by distillation, filtration, and subsequent purification. This process directly replaces the nitro group with a bromine atom.
Applications in Drug Discovery and Development
While this compound is primarily utilized as a chemical intermediate, the structural motifs it contains are of significant interest to medicinal chemists.
Role as a Synthetic Building Block
The bromine atoms on the pyridine ring are excellent leaving groups for various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. This allows for the facile introduction of diverse functionalities, enabling the synthesis of complex molecular architectures. The methoxy group can also be a key feature for biological activity or can be demethylated to a hydroxyl group for further functionalization.
Potential in the Synthesis of Gamma-Secretase Modulators
Recent research has highlighted the importance of methoxypyridine-containing compounds as gamma-secretase modulators (GSMs).[2] These molecules are being investigated for their potential to reduce the production of amyloid-beta 42 (Aβ42) peptides, which are implicated in the pathology of Alzheimer's disease.[2] A study demonstrated that the introduction of a 3-methoxypyridine moiety into a tetracyclic scaffold improved the activity and properties of GSMs.[2] this compound serves as a potential starting material for the synthesis of such novel GSMs.
Logical Workflow for Synthetic Application
The following diagram illustrates a generalized synthetic workflow where this compound is used as a key intermediate in the synthesis of a hypothetical drug candidate.
Caption: Synthetic pathway from this compound.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its utility is particularly evident in the construction of complex heterocyclic compounds for pharmaceutical research. While direct biological data on the compound itself is scarce, its role as a precursor to potentially therapeutic agents, such as gamma-secretase modulators, underscores its importance for researchers and professionals in the field of drug development. The synthetic routes and potential applications outlined in this guide provide a solid foundation for its use in the laboratory.
References
An In-depth Technical Guide to 2,6-Dibromo-3-methoxypyridine: Structure, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 2,6-Dibromo-3-methoxypyridine, a key building block in the synthesis of complex pharmaceutical agents. This document details its chemical structure, physical and chemical properties, and outlines detailed experimental protocols for its synthesis and characterization. Furthermore, it explores its application in the development of gamma-secretase modulators, a promising class of drugs for the treatment of Alzheimer's disease.
Core Data and Physical Properties
This compound is a halogenated pyridine derivative with the chemical formula C₆H₅Br₂NO. Its structure is characterized by a pyridine ring substituted with two bromine atoms at positions 2 and 6, and a methoxy group at position 3.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 79491-45-5 | [1][2] |
| Molecular Formula | C₆H₅Br₂NO | [1] |
| Molecular Weight | 266.92 g/mol | [1] |
| Appearance | Solid | |
| Flash Point | 99 °C | [1] |
| Predicted Boiling Point | 294.5±35.0 °C | |
| Predicted Density | 1.919±0.06 g/cm³ |
Synthesis of this compound
A key synthetic route to this compound involves the nucleophilic aromatic substitution of 2,6-dibromo-3-aminopyridine. This method provides a foundation for producing the desired compound for further use in drug development.
Experimental Protocol: Synthesis from 2,6-dibromo-3-aminopyridine
This protocol is based on the synthesis of a precursor to a gamma-secretase modulator.[3][4]
Materials:
-
2,6-dibromo-3-aminopyridine
-
Sodium methoxide (NaOMe)
-
1,4-Dioxane
-
Standard laboratory glassware and reflux apparatus
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a solution of 2,6-dibromo-3-aminopyridine in 1,4-dioxane, add sodium methoxide.
-
Heat the reaction mixture to reflux under an inert atmosphere.
-
Maintain the reflux for approximately 18 hours.
-
Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting product, 6-bromo-2-methoxy-3-aminopyridine, can then be isolated and purified using standard laboratory techniques such as extraction and column chromatography.
Note: While this protocol yields a precursor, further bromination at the 6-position would be required to obtain this compound. A detailed protocol for this specific subsequent step was not found in the provided search results.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. ¹H NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Expected Signals: The spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the protons of the methoxy group. The chemical shifts and coupling constants will be indicative of the substitution pattern.
3.1.2. ¹³C NMR Spectroscopy Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Acquisition: Acquire the ¹³C NMR spectrum on a 100 MHz or higher field spectrometer with proton decoupling.
-
Expected Signals: The spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the bromine and oxygen atoms.
Fourier-Transform Infrared (FT-IR) Spectroscopy
3.2.1. FT-IR Spectroscopy Protocol
-
Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory for solid samples.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Expected Absorptions: Key absorption bands are expected for C-H stretching of the aromatic ring and the methoxy group, C=C and C=N stretching of the pyridine ring, C-O stretching of the methoxy group, and C-Br stretching.
Mass Spectrometry (MS)
3.3.1. Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or a gas chromatography (GC-MS) or liquid chromatography (LC-MS) interface.
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Expected Ions: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (266.92 g/mol ), with a characteristic isotopic pattern due to the presence of two bromine atoms. Fragmentation patterns can provide further structural information.
Application in Drug Development: Synthesis of Gamma-Secretase Modulator Precursors
This compound is a valuable intermediate in the synthesis of gamma-secretase modulators (GSMs).[3][4][6][7] Gamma-secretase is an enzyme implicated in the production of amyloid-β peptides, which are associated with the pathology of Alzheimer's disease. GSMs aim to modulate the activity of this enzyme to reduce the formation of toxic amyloid-β species.
The following diagram illustrates a key step in the synthesis of a precursor for a methoxypyridine-derived gamma-secretase modulator, starting from 2,6-dibromo-3-aminopyridine, a closely related starting material. This highlights the utility of the dibromo-methoxypyridine scaffold in accessing these complex therapeutic molecules.
Caption: Synthetic pathway from a dibromopyridine derivative to a gamma-secretase modulator.
Logical Workflow for Synthesis and Characterization
The following diagram outlines the logical workflow for the synthesis and subsequent characterization of this compound.
Caption: A logical workflow for the synthesis and characterization of this compound.
References
- 1. This compound | 79491-45-5 | EDA49145 [biosynth.com]
- 2. This compound | 79491-45-5 [chemicalbook.com]
- 3. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. benchchem.com [benchchem.com]
- 6. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]
An In-depth Technical Guide to the Synthesis of 2,6-Dibromo-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic route for 2,6-Dibromo-3-methoxypyridine, a halogenated and methoxylated pyridine derivative with potential applications as a versatile building block in medicinal chemistry and materials science. Due to the absence of a directly published synthesis for this specific compound, this guide details a scientifically grounded, two-step approach commencing from the readily available 3-aminopyridine. The proposed pathway involves an initial regioselective dibromination followed by a Sandmeyer-type reaction to introduce the methoxy group.
The protocols provided are based on established methodologies for analogous transformations and are intended to serve as a comprehensive starting point for laboratory synthesis. All quantitative data, both reported and estimated, are summarized for clarity.
Overall Synthesis Scheme
The proposed synthesis of this compound is a two-step process starting from 3-aminopyridine. The first step is the dibromination of the pyridine ring to yield 2,6-dibromo-3-aminopyridine. The second step involves the conversion of the amino group to a methoxy group via a diazotization reaction followed by treatment with methanol.
Caption: Proposed two-step synthesis of this compound.
Quantitative Data Summary
The following tables provide a summary of the key quantitative parameters for each step of the proposed synthesis.
Table 1: Synthesis of 2,6-Dibromo-3-aminopyridine
| Parameter | Value | Reference/Notes |
| Starting Material | 3-Aminopyridine | Commercially available. |
| Key Reagents | N-Bromosuccinimide (NBS) | 2.1 equivalents. |
| Solvent | DMSO/H₂O | A mixture of Dimethyl sulfoxide and water is used. |
| Reaction Temperature | 0 °C to Room Temperature | The reaction is initiated at 0 °C and then stirred at room temperature. |
| Reaction Time | 24 hours | The reaction is stirred for an extended period to ensure complete conversion. |
| Reported Yield | 92% | High yield has been reported for this specific transformation.[1] |
| Purification Method | Filtration and Recrystallization | The product precipitates from the reaction mixture and can be further purified. |
Table 2: Synthesis of this compound
| Parameter | Value | Reference/Notes |
| Starting Material | 2,6-Dibromo-3-aminopyridine | Synthesized as per the protocol in Step 1. |
| Key Reagents | t-Butyl nitrite, Methanesulfonic acid (MSA), Methanol | t-Butyl nitrite is used for diazotization in an acidic medium provided by MSA, with methanol acting as the nucleophile and solvent. |
| Solvent | Methanol | Serves as both the solvent and the methoxy source. |
| Reaction Temperature | 50-60 °C | Based on analogous reactions for the conversion of aminopyridines to alkoxypridines.[2] |
| Reaction Time | 1-2 hours (until N₂ evolution ceases) | The reaction progress is monitored by the cessation of nitrogen gas evolution. |
| Estimated Yield | ~60-75% | This is an estimation based on similar transformations of substituted aminopyridines.[2] The actual yield may vary and would require experimental optimization. |
| Purification Method | Extraction and Column Chromatography | The crude product is isolated by extraction and purified using silica gel chromatography. |
Experimental Protocols
Step 1: Synthesis of 2,6-Dibromo-3-aminopyridine
This protocol is adapted from a reported procedure for the dibromination of 3-aminopyridine.[1]
Materials:
-
3-Aminopyridine
-
N-Bromosuccinimide (NBS)
-
Dimethyl sulfoxide (DMSO)
-
Deionized Water
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminopyridine (1.0 eq) in a mixture of DMSO and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (2.1 eq) in portions to the cooled solution, maintaining the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture vigorously for 24 hours. A precipitate should form during this time.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Dry the crude product. For further purification, the solid can be dissolved in ethyl acetate, dried over anhydrous sodium sulfate, filtered, and the solvent removed under reduced pressure to yield 2,6-dibromo-3-aminopyridine as a solid.[1]
Caption: Workflow for the synthesis of 2,6-Dibromo-3-aminopyridine.
Step 2: Synthesis of this compound
This proposed protocol is based on analogous Sandmeyer-type reactions for the conversion of aminopyridines to their corresponding methoxy derivatives.[2]
Materials:
-
2,6-Dibromo-3-aminopyridine
-
Methanol (anhydrous)
-
Methanesulfonic acid (MSA)
-
t-Butyl nitrite
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,6-dibromo-3-aminopyridine (1.0 eq) and anhydrous methanol.
-
Stir the mixture to dissolve the starting material.
-
Carefully add methanesulfonic acid (1.0 eq) to the solution.
-
Heat the reaction mixture to 50-60 °C.
-
Slowly add t-butyl nitrite (1.1 eq) dropwise to the heated solution. Evolution of nitrogen gas should be observed.
-
Maintain the temperature and continue stirring until the gas evolution ceases (approximately 1-2 hours).
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Caption: Workflow for the synthesis of this compound.
Disclaimer: The proposed synthesis route for this compound is based on established chemical principles and analogous reactions. The experimental protocols, particularly for the second step, are hypothetical and will likely require optimization of reaction conditions to achieve the desired outcome and yield. Standard laboratory safety precautions should be strictly followed when handling all chemicals mentioned in this guide.
References
preparation of 2,6-Dibromo-3-methoxypyridine from 2-nitro-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a proposed synthetic pathway for the preparation of 2,6-Dibromo-3-methoxypyridine, a valuable building block in medicinal chemistry, starting from 2-nitro-3-methoxypyridine. The described methodology is based on a three-step reaction sequence involving reduction of the nitro group, subsequent regioselective bromination, and a final Sandmeyer reaction. This guide provides detailed experimental protocols, summarizes quantitative data, and includes visualizations to aid in the successful execution of this synthesis.
Synthetic Strategy Overview
The conversion of 2-nitro-3-methoxypyridine to this compound can be efficiently achieved through a three-step process:
-
Reduction of the Nitro Group: The initial step involves the reduction of the nitro functionality in 2-nitro-3-methoxypyridine to yield 2-amino-3-methoxypyridine. This transformation is crucial as the resulting amino group facilitates the subsequent introduction of bromine atoms at specific positions on the pyridine ring.
-
Bromination of the Aminopyridine: The intermediate, 2-amino-3-methoxypyridine, undergoes electrophilic bromination. The strongly activating and ortho,para-directing nature of the amino group is expected to direct the incoming bromine atom to the C6 position of the pyridine ring, yielding 2-amino-6-bromo-3-methoxypyridine.
-
Sandmeyer Reaction: The final step involves the conversion of the amino group of 2-amino-6-bromo-3-methoxypyridine into a bromo group via a Sandmeyer reaction. This diazotization followed by bromide displacement affords the target molecule, this compound.
Experimental Protocols
Step 1: Synthesis of 2-amino-3-methoxypyridine
This protocol outlines the reduction of 2-nitro-3-methoxypyridine to 2-amino-3-methoxypyridine using tin(II) chloride.
Materials:
-
2-nitro-3-methoxypyridine
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-nitro-3-methoxypyridine (1.0 eq) in ethanol.
-
To this suspension, add tin(II) chloride dihydrate (4.0-5.0 eq) in portions.
-
Carefully add concentrated hydrochloric acid (a sufficient amount to maintain an acidic medium).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is approximately 8-9. A precipitate of tin salts will form.
-
Filter the mixture through a pad of celite, washing the filter cake thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-amino-3-methoxypyridine.
Step 2: Synthesis of 2-amino-6-bromo-3-methoxypyridine
This protocol describes the regioselective bromination of 2-amino-3-methoxypyridine. The amino group is anticipated to direct bromination to the 6-position.
Materials:
-
2-amino-3-methoxypyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Deionized water
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-amino-3-methoxypyridine (1.0 eq) in acetonitrile in a round-bottom flask protected from light.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Quench the reaction by adding deionized water.
-
If residual bromine color is present, add a few drops of saturated aqueous sodium thiosulfate solution until the color disappears.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford 2-amino-6-bromo-3-methoxypyridine.
Step 3: Synthesis of this compound via Sandmeyer Reaction
This protocol details the conversion of the amino group of 2-amino-6-bromo-3-methoxypyridine to a bromo group.
Materials:
-
2-amino-6-bromo-3-methoxypyridine
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-amino-6-bromo-3-methoxypyridine (1.0 eq) in 48% hydrobromic acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in a minimal amount of deionized water dropwise, keeping the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the stirred cuprous bromide solution. Gas evolution (N₂) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until gas evolution ceases.
-
Cool the reaction mixture to room temperature and extract with dichloromethane (3 x volumes).
-
Combine the organic layers and wash carefully with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield this compound.
Quantitative Data Summary
The following table summarizes the key reactants and expected yields for the synthesis of this compound. Please note that yields are estimates and can vary based on reaction scale and optimization.
| Step | Starting Material | Key Reagents | Product | Molecular Weight ( g/mol ) | Molar Ratio (Starting Material:Reagent) | Expected Yield (%) |
| 1 | 2-nitro-3-methoxypyridine | SnCl₂·2H₂O, HCl | 2-amino-3-methoxypyridine | 154.12 → 124.14 | 1 : 4-5 | 85-95 |
| 2 | 2-amino-3-methoxypyridine | N-Bromosuccinimide | 2-amino-6-bromo-3-methoxypyridine | 124.14 → 203.04 | 1 : 1.0-1.1 | 70-85 |
| 3 | 2-amino-6-bromo-3-methoxypyridine | NaNO₂, CuBr, HBr | This compound | 203.04 → 266.95 | 1 : 1.1 (NaNO₂) : 1.2 (CuBr) | 60-75 |
Visualizations
The following diagrams illustrate the overall synthetic workflow and the chemical transformation for the preparation of this compound.
Caption: Synthetic workflow for this compound.
Caption: Chemical transformation sequence.
Safety Considerations
-
2-nitro-3-methoxypyridine: Handle with care as nitro compounds can be toxic.
-
Tin(II) chloride and concentrated HCl: Corrosive. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
N-Bromosuccinimide (NBS): A lachrymator and corrosive. Handle in a well-ventilated fume hood.
-
Hydrobromic acid: Highly corrosive. Handle with extreme care in a fume hood.
-
Sodium nitrite: Toxic and an oxidizing agent.
-
Copper(I) bromide: Harmful if swallowed or inhaled.
-
Dichloromethane and other organic solvents: Volatile and flammable. Work in a well-ventilated area and away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all standard laboratory safety procedures.
An In-depth Technical Guide to the Synthesis of Methoxy-Brominated Pyridines
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed examination of the synthesis of brominated methoxypyridine derivatives, focusing on the methylation of 2-bromo-3-pyridinol. It addresses the common synthetic routes and clarifies the products obtainable from this precursor, including a discussion on the synthesis of both 2-bromo-3-methoxypyridine and the more substituted 2,6-dibromo-3-methoxypyridine.
Introduction: The Synthetic Utility of Brominated Methoxy Pyridines
Brominated methoxypyridine scaffolds are crucial intermediates in the synthesis of a wide array of pharmacologically active compounds and functional materials.[1][2] The strategic placement of bromo and methoxy functional groups on the pyridine ring allows for diverse downstream chemical modifications. The bromine atom serves as a versatile handle for cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[2] The methoxy group, an electron-donating substituent, can influence the reactivity and regioselectivity of the pyridine ring in subsequent reactions.[2]
A common precursor for these intermediates is 2-bromo-3-pyridinol. This guide will elucidate the direct methylation of this compound and discuss the synthesis of related, more highly substituted analogs.
Methylation of 2-bromo-3-pyridinol to 2-bromo-3-methoxypyridine
The direct methylation of 2-bromo-3-pyridinol is a primary route to obtaining 2-bromo-3-methoxypyridine. It is important to note that this reaction selectively methylates the hydroxyl group and does not introduce an additional bromine atom to the pyridine ring.
The reaction proceeds via a nucleophilic substitution where the hydroxyl group of 2-bromo-3-pyridinol is first deprotonated by a base to form a more nucleophilic alkoxide. This alkoxide then attacks the methyl group of a methylating agent, such as methyl iodide, to form the desired ether linkage.
Several methods for the synthesis of 2-bromo-3-methoxypyridine have been reported, with variations in reagents, reaction conditions, and resulting yields. A summary of key quantitative data for prevalent methods is presented below.
| Method | Starting Material | Key Reagents | Reaction Time (hours) | Temperature (°C) | Yield (%) | Purity (%) |
| Methylation 1 | 2-bromo-3-pyridinol | CH₃I, KOH in DMSO | 0.5 - 3 | 25 - 60 | 56 - 75 | >97 |
| Methylation 2 | 2-bromo-3-pyridinol | NaH, CH₃I in MeOH/DMF | Not specified | Ice-cooled to RT | 75 | Not specified |
| From 2-Nitro | 2-nitro-3-methoxypyridine | HBr, Organic Acid | 5 - 6 | 120 - 130 | up to 91.0 | 99.4 |
Table 1: Comparative data for the synthesis of 2-bromo-3-methoxypyridine.[1]
Protocol 1: High-Yield Methylation using Potassium Hydroxide [1][3]
-
Reaction Setup: To a stirred mixture of 2-bromo-3-pyridinol (71.0 g) and pulverized potassium hydroxide (77.8 g) in dimethyl sulfoxide (500 mL), establish a nitrogen atmosphere.
-
Heating: Heat the mixture to 55-60 °C.
-
Addition of Methylating Agent: Add a solution of methyl iodide (72.4 g) in DMSO (100 mL) dropwise to the reaction mixture.
-
Reaction Maintenance: Maintain the reaction temperature at 55-60 °C for 30 minutes after the addition is complete.
-
Work-up: Pour the mixture into ice water (800 g).
-
Isolation: Filter the resulting precipitate. Triturate the precipitate with diethyl ether (3 x 500 mL).
-
Purification: Combine the ether extracts and wash sequentially with 1 N NaOH (500 mL), water (500 mL), 1 N HCl (3 x 250 mL), and saturated NaCl solution (500 mL).
-
Final Product: Dry the organic phase with anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford 2-bromo-3-methoxypyridine. A reported yield for a similar procedure is 68%.[3]
Protocol 2: Methylation using Sodium Hydride [1]
-
Reaction Setup: Under a nitrogen atmosphere, add sodium hydride (605 mg, 15.1 mmol) in batches to ice-cooled methanol (10 mL). Stir for 20 minutes.
-
Addition of Starting Material: Add a solution of 2-bromo-3-hydroxypyridine (2.5 g, 14.4 mmol) in dimethylformamide (20 mL).
-
Addition of Methylating Agent: Add methyl iodide (2.2 g, 15.5 mmol) dropwise to the mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 3 hours.
-
Solvent Removal: Remove DMF by distillation under reduced pressure.
-
Extraction: Cool the residue and extract the product with ether.
-
Purification: Wash the organic layer with saturated aqueous common salt, dry with anhydrous sodium sulfate, and distill to obtain 2-bromo-3-methoxypyridine. This method has a reported yield of 75%.[1]
Synthesis of this compound
The synthesis of this compound requires a different synthetic strategy as direct methylation of 2-bromo-3-pyridinol does not yield this product. A common route involves starting with a di-brominated pyridine derivative.
A documented method for preparing this compound involves the nucleophilic aromatic substitution of a suitable precursor, such as 2,6-dibromo-3-aminopyridine, with sodium methoxide.[4] This reaction displaces a leaving group (in this case, likely a diazonium salt formed from the amino group) with a methoxy group.
While a detailed protocol starting from 2-bromo-3-pyridinol is not available for this specific product, a representative procedure for a similar transformation is the nucleophilic aromatic substitution of 2,6-dibromo-3-aminopyridine with sodium methoxide, which has been reported to yield 6-bromo-2-methoxy-3-aminopyridine.[4] A plausible, though not explicitly cited, extension to synthesize this compound would involve a Sandmeyer-type reaction on 2,6-dibromo-3-aminopyridine followed by methoxylation.
Conclusion
The methylation of 2-bromo-3-pyridinol is a reliable and efficient method for the synthesis of 2-bromo-3-methoxypyridine, a valuable intermediate in pharmaceutical and materials science research. High yields can be achieved using common laboratory reagents and well-established protocols. It is critical for researchers to distinguish this transformation from the synthesis of this compound, which requires a different synthetic precursor and strategy. This guide provides the necessary data and protocols to enable the successful and reproducible synthesis of these important chemical building blocks.
References
An In-Depth Technical Guide to the Synthesis of 2,6-Dibromo-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for obtaining 2,6-Dibromo-3-methoxypyridine, a key building block in the development of novel pharmaceuticals. The strategic placement of bromo and methoxy functionalities on the pyridine ring makes this compound a versatile precursor for creating complex molecular architectures with potential therapeutic applications. This document details viable starting materials, provides step-by-step experimental protocols, and presents quantitative data to facilitate informed decisions in a laboratory setting.
Introduction
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. The presence of two bromine atoms at the 2 and 6 positions offers reactive handles for various cross-coupling reactions, enabling the introduction of diverse substituents. The methoxy group at the 3-position influences the electronic properties and metabolic stability of the resulting molecules. The unique substitution pattern of this compound makes it a valuable intermediate for the synthesis of a range of biologically active molecules.
Potential Starting Materials and Synthetic Strategies
Several synthetic pathways can be envisioned for the preparation of this compound. The choice of the starting material is a critical factor that influences the overall efficiency, cost-effectiveness, and scalability of the synthesis. The most promising starting materials include 3-methoxypyridine and 3-hydroxypyridine.
2.1. Synthesis from 3-Methoxypyridine (Route 1)
The most direct approach to this compound is the direct electrophilic dibromination of commercially available 3-methoxypyridine. The methoxy group is an ortho-para directing group, which should favor the introduction of bromine atoms at the desired 2 and 6 positions.
2.2. Synthesis from 3-Hydroxypyridine (Route 2)
An alternative, multi-step synthesis begins with 3-hydroxypyridine. This route involves an initial bromination to form a dibrominated intermediate, followed by methylation of the hydroxyl group. The regioselectivity of the initial bromination is a key consideration in this pathway.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound and its key intermediates.
3.1. Route 2: Two-Step Synthesis from 3-Hydroxypyridine
This synthetic route involves the initial synthesis of 2,6-Dibromo-3-hydroxypyridine, followed by its methylation.
Step 1: Synthesis of 2,6-Dibromo-3-hydroxypyridine
Step 2: Methylation of 2-Bromo-3-hydroxypyridine to 2-Bromo-3-methoxypyridine
The following protocol describes the methylation of 2-bromo-3-hydroxypyridine to yield 2-bromo-3-methoxypyridine.[1][3] This procedure would need to be adapted for the methylation of the dibrominated analogue.
-
Materials:
-
2-Bromo-3-pyridinol (2-bromo-3-hydroxypyridine)
-
Potassium hydroxide (KOH), pulverized
-
Dimethyl sulfoxide (DMSO)
-
Methyl iodide (CH₃I)
-
Ice water
-
Diethyl ether (Et₂O)
-
1 N Sodium hydroxide (NaOH) solution
-
1 N Hydrochloric acid (HCl) solution
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred mixture of 2-bromo-3-pyridinol (71.0 g) and pulverized potassium hydroxide (77.8 g) in dimethyl sulfoxide (500 mL) at 55-60 °C under a nitrogen atmosphere, a solution of methyl iodide (72.4 g) in DMSO (100 mL) is added dropwise.[1][3]
-
After the addition is complete, the reaction is maintained at 55-60 °C for 30 minutes.[1][3]
-
The mixture is then poured into ice water (800 g), and the resulting precipitate is collected by filtration.[1][3]
-
The precipitate is triturated with diethyl ether (3 x 500 mL).[1][3]
-
The combined ether extracts are washed sequentially with 1 N NaOH (500 mL), water (500 mL), 1 N HCl (3 x 250 mL), and saturated NaCl solution (500 mL).[1][3]
-
The organic phase is dried with anhydrous MgSO₄, filtered, and concentrated under reduced pressure to afford 2-bromo-3-methoxypyridine.[1][3]
-
Quantitative Data
The following tables summarize the available quantitative data for the synthesis of related bromo-methoxypyridine derivatives.
Table 1: Synthesis of 2-Bromo-3-methoxypyridine from 2-Bromo-3-pyridinol [1]
| Parameter | Value |
| Starting Material | 2-Bromo-3-pyridinol |
| Key Reagents | CH₃I, KOH |
| Reaction Time | 0.5 - 3 hours |
| Temperature (°C) | 25 - 60 |
| Yield (%) | 56 - 75 |
| Purity (%) | >97 |
Table 2: Two-Step Synthesis of 2-Bromo-3-methoxypyridine from 3-Hydroxypyridine [1]
| Step | Starting Material | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) |
| 1. Bromination | 3-Hydroxypyridine | Br₂, NaOH | 2.5 - 3 hours | 10 - 15 | 70 - 75 | Not explicitly stated |
| 2. Methylation | 2-Bromo-3-hydroxypyridine | Na, CH₃OH, CH₃I | Overnight | Reflux/RT | 75 | Not explicitly stated |
| Overall | 3-Hydroxypyridine | 53 - 56 |
Synthetic Pathway Diagrams
The following diagrams illustrate the proposed synthetic routes for this compound.
Caption: Proposed direct dibromination of 3-Methoxypyridine.
Caption: Two-step synthesis from 3-Hydroxypyridine.
Conclusion
The synthesis of this compound can be approached from several starting materials, with the direct dibromination of 3-methoxypyridine representing the most atom-economical route. However, a detailed and optimized experimental protocol for this specific transformation is not widely reported. The multi-step synthesis starting from 3-hydroxypyridine offers an alternative pathway, although it requires careful control of the bromination steps to achieve the desired dibrominated intermediate. The provided experimental protocols for related transformations offer a solid foundation for researchers to develop and optimize a robust synthesis of this valuable building block for applications in drug discovery and development. Further investigation into the direct dibromination of 3-methoxypyridine is warranted to establish a more efficient and scalable synthetic route.
References
The Chemical Reactivity of Dibrominated Pyridines: A Technical Guide for Drug Development Professionals
Introduction
Dibrominated pyridines are a class of heterocyclic compounds that serve as versatile and highly valuable building blocks in the synthesis of complex organic molecules. Their unique electronic and steric properties, governed by the position of the two bromine atoms on the pyridine ring, dictate their reactivity and make them indispensable precursors in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2][3] This in-depth technical guide explores the core principles of dibrominated pyridine reactivity, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their synthetic utility. The strategic functionalization of these scaffolds through various cross-coupling and substitution reactions allows for the precise installation of diverse molecular fragments, a critical aspect in the design and discovery of novel therapeutic agents.[4][5]
Reactivity Overview
The reactivity of dibrominated pyridines is primarily influenced by the electron-withdrawing nature of the pyridine nitrogen and the position of the bromine atoms, which act as excellent leaving groups in a variety of transformations.[2] The carbon-bromine (C-Br) bond is weaker and longer than the corresponding carbon-chlorine (C-Cl) bond, rendering dibromopyridines generally more reactive in reactions where C-X bond cleavage is the rate-determining step, such as in palladium-catalyzed cross-coupling reactions.[6] This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times.[3][6]
The regioselectivity of reactions involving unsymmetrical dibromopyridines is a key consideration. The positions ortho (2- and 6-), meta (3- and 5-), and para (4-) to the ring nitrogen exhibit distinct electronic properties, influencing their susceptibility to nucleophilic or electrophilic attack, as well as their propensity to undergo metal-catalyzed reactions. For instance, in nucleophilic aromatic substitution (SNAr) reactions, the 4-position is often more activated towards nucleophilic attack due to the resonance stabilization of the Meisenheimer intermediate.[7][8]
Key Synthetic Transformations
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are paramount in the functionalization of dibrominated pyridines, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between a dibromopyridine and an organoboron reagent.[6] Selective mono- or di-arylation can be achieved by carefully controlling the reaction conditions.[9][10] N-heterocyclic carbene (NHC) ligands have proven effective in promoting selective mono-arylation, even at ambient temperatures.[10]
Quantitative Data for Suzuki-Miyaura Coupling of 2,6-Dibromopyridine
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 80-100 | High | [1] |
| Arylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Toluene/Ethanol | 80 | - | [11] |
| Arylboronic acid | Pd catalyst (0.1 mol%) | - | Water/Acetonitrile | Ambient | - | [10] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [1][9]
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2,6-dibromopyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (2.0-3.0 equiv.).[1]
-
Add an anhydrous, degassed solvent system (e.g., DMF/water or toluene/ethanol).[1][9]
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C).[9]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).[9]
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.[9]
-
Extract the product with an organic solvent (e.g., ethyl acetate).[9]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by column chromatography on silica gel.[9]
Logical Workflow for Selective Suzuki Coupling
Caption: Sequential Suzuki coupling enables synthesis of unsymmetrical diaryl pyridines.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds, crucial for synthesizing many biologically active compounds.[4][12] Similar to Suzuki coupling, the higher reactivity of the C-Br bond in dibromopyridines makes them more suitable substrates than their chloro-analogs.[6] Selective mono-amination can be achieved, and the resulting aminobromopyridine can undergo further cross-coupling reactions.[13]
Quantitative Data for Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst System | Base | Temp (°C) | Yield (%) | Reference |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOBut | 80 | 60 | |
| 2-Bromopyridines | Volatile Amines | Pd(OAc)₂ / dppp | NaOtBu | 80 | 55-98 | |
| 3,5-Dibromopyridine | Pyrrolidine (Microwave) | - | - | 180 | 55 | [14] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [4][15]
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP or XPhos), and a strong base (e.g., NaOtBu).[4][15]
-
Add the dibromopyridine and the amine.[4]
-
Add anhydrous, degassed solvent (e.g., toluene or THF).[4][15]
-
Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[4]
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS.[4]
-
Upon completion, cool the reaction to room temperature.[4]
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride or water.[4]
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.[6]
-
Purify the product by column chromatography.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle involves oxidative addition and reductive elimination steps.
Lithiation and Substitution
Directed ortho-metalation (DoM) and halogen-metal exchange are powerful strategies for the functionalization of dibromopyridines.[16] The choice of organolithium reagent and reaction conditions can dictate the regioselectivity of the lithiation. For instance, 3,5-dibromopyridine undergoes lithiation with lithium diisopropylamide (LDA) to yield 4-substituted-3,5-dibromopyridines after quenching with an electrophile.[17] In the case of 2,6-dibromopyridine, careful control of stoichiometry and temperature using n-butyllithium (n-BuLi) is crucial to achieve monolithiation and avoid di-lithiation.[18]
Quantitative Data for Lithiation of Dibromopyridines
| Substrate | Lithiating Agent | Solvent | Temp (°C) | Electrophile | Product | Yield (%) | Reference |
| 2,5-Dibromopyridine | LDA | THF | -78 | Various | 4-Substituted-2,5-dibromopyridines | Excellent | [19] |
| 2,6-Dibromopyridine | n-BuLi (1.0-1.1 eq) | THF | -78 | Various | 2-Substituted-6-bromopyridines | - | [18] |
| 3,5-Dibromopyridine | LDA | - | - | Various | 4-Alkyl-3,5-dibromopyridines | - |
Experimental Protocol: General Procedure for Lithiation and Electrophilic Quench [18][19]
-
To a flame-dried, three-necked flask equipped with a thermometer, a nitrogen inlet, and a dropping funnel, add a solution of the dibromopyridine in an anhydrous solvent (e.g., THF or toluene).[18]
-
Cool the solution to -78 °C using a dry ice/acetone bath.[18]
-
Slowly add the organolithium reagent (e.g., freshly titrated n-BuLi or LDA) dropwise, maintaining the internal temperature below -75 °C.[18]
-
Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete metal-halogen exchange or deprotonation.[18]
-
Add the electrophile (1.2-1.5 equiv.) dropwise to the reaction mixture at -78 °C.[18]
-
Allow the reaction to stir at -78 °C for an additional 1-3 hours, or as determined by reaction monitoring.[18]
-
Quench the reaction at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature, and perform an aqueous workup followed by extraction with an organic solvent.
-
Dry, concentrate, and purify the product via column chromatography or recrystallization.
Regioselectivity in Lithiation of 2,5-Dibromopyridine
Caption: The choice of solvent influences the site of lithiation.[20]
Conclusion
Dibrominated pyridines are exceptionally versatile platforms for the synthesis of highly functionalized pyridine derivatives. Their reactivity, particularly in palladium-catalyzed cross-coupling and lithiation reactions, allows for the controlled and selective introduction of a wide range of substituents. A thorough understanding of the factors governing their reactivity and regioselectivity is essential for leveraging their full potential in the design and synthesis of novel drug candidates and other high-value chemical entities. The protocols and data presented in this guide serve as a foundational resource for scientists engaged in the rapidly evolving field of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Solved 6) The reaction of 3,4-dibromopyridine with ammonia | Chegg.com [chegg.com]
- 9. benchchem.com [benchchem.com]
- 10. 2,6-Dibromopyridine | 626-05-1 [chemicalbook.com]
- 11. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 17. innospk.com [innospk.com]
- 18. benchchem.com [benchchem.com]
- 19. arkat-usa.org [arkat-usa.org]
- 20. researchgate.net [researchgate.net]
A Technical Guide to Key Intermediates in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular pathways. Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets in the 21st century. Small molecule kinase inhibitors have revolutionized the treatment of various cancers and other diseases by targeting the ATP-binding site of these enzymes.[1][2][3] The synthesis of these complex molecules relies on the efficient construction of key chemical intermediates, which often form the core scaffold of the final drug.
This technical guide provides an in-depth overview of the synthesis of key intermediates for two major classes of kinase inhibitors, exemplified by Imatinib, a Type II inhibitor, and Gefitinib, a Type I inhibitor. It includes detailed experimental protocols, quantitative data, and visualizations of synthetic pathways and biological signaling cascades to aid researchers in the field of drug discovery and development.
Imatinib: A Type II Kinase Inhibitor
Imatinib (Gleevec®) is a cornerstone in targeted cancer therapy, primarily used to treat chronic myeloid leukemia (CML).[4][5] As a Type II inhibitor, it binds to and stabilizes the inactive "DFG-out" conformation of the Abl kinase, preventing its phosphorylation activity.[6] The synthesis of Imatinib hinges on the construction of a central N-phenyl-2-aminopyrimidine core. A key intermediate in this process is N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine .
BCR-Abl Signaling Pathway and Imatinib Inhibition
The diagram below illustrates the fusion protein BCR-Abl, a constitutively active tyrosine kinase that drives CML. Imatinib inhibits this kinase, blocking the downstream signaling that leads to cell proliferation and survival.
Synthesis of a Key Imatinib Intermediate
A common strategy for synthesizing Imatinib involves the condensation of a guanidine derivative with an enaminone.[7] The workflow for a key intermediate, N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, is outlined below. This intermediate is formed from 2-methyl-5-nitroaniline and 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one.
Quantitative Data for Intermediate Synthesis
The following table summarizes typical reaction conditions and outcomes for the synthesis of key Imatinib intermediates. Yields can be very high under optimized conditions.[8]
| Step | Reactants | Solvent | Catalyst/Reagent | Temp (°C) | Time (h) | Yield (%) |
| Guanidine Formation | 2-methyl-5-nitroaniline, Cyanamide | None (molten) | HCl (for salt) | >100 | 1-2 | ~95-99 |
| Enaminone Formation | 3-Acetylpyridine, DMF-DMA | Toluene | Acetic Acid | Reflux | 1 | High |
| Condensation | Guanidine deriv., Enaminone | Isopropanol | Sodium Hydroxide | Reflux | 12 | ~85-92 |
| N-Arylation | 2-aminopyrimidine, Aryl halide | DMSO | CuI / L-proline | 90 | 16 | 82[7] |
Experimental Protocol: Synthesis of N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
This protocol is adapted from improved synthetic methods.[7][8]
-
Guanidine Salt Formation: The hydrochloride salt of 2-methyl-5-nitroaniline is mixed with an excess of molten cyanamide. The reaction proceeds solvent-free at elevated temperatures for 1-2 hours, yielding the desired guanidine derivative almost quantitatively.[8]
-
Enaminone Synthesis: 3-Acetylpyridine is refluxed with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in toluene with acetic acid as a catalyst for 1 hour to produce 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one.[5]
-
Cyclocondensation: The guanidine derivative from step 1 and the enaminone from step 2 are refluxed in isopropanol with sodium hydroxide for 12 hours.[5]
-
Work-up and Purification: After cooling, the reaction mixture is poured into water. The resulting precipitate is filtered, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford the pure intermediate. An alternative C-N coupling approach using a copper catalyst has also been reported to yield the intermediate in 82% yield.[7]
Gefitinib: A Type I Kinase Inhibitor
Gefitinib (Iressa®) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase and is used to treat non-small cell lung cancer (NSCLC) patients with specific EGFR mutations.[9][10] As a Type I inhibitor, it binds to the active "DFG-in" conformation of the kinase, competing directly with ATP.[1] The synthesis of Gefitinib involves the construction of a quinazoline core, with a key late-stage intermediate being 4-(3-chloro-4-fluorophenylamino)-7-methoxy-6-hydroxyquinazoline .
EGFR Signaling Pathway and Gefitinib Inhibition
The diagram below shows the EGFR signaling pathway. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream cascades that promote cell growth. Gefitinib blocks this first phosphorylation step.
Synthesis of a Key Gefitinib Intermediate
The synthesis of the quinazoline core of Gefitinib often starts from isovanillin or methyl 3-hydroxy-4-methoxybenzoate.[10][11] The formation of the key intermediate, 4-(3-chloro-4-fluorophenylamino)-6-hydroxy-7-methoxy-quinazoline, involves several steps including cyclization, chlorination, amination, and hydrolysis.
Quantitative Data for Intermediate Synthesis
The table below outlines reaction parameters for the multi-step synthesis of the 6-hydroxyquinazoline intermediate. Continuous flow chemistry has been applied to optimize steps like chlorination, improving safety and yield.[11]
| Step | Reactants | Solvent | Reagent | Temp (°C) | Time | Yield (%) |
| Alkylation | Methyl 3-hydroxy-4-methoxybenzoate, 1-bromo-3-chloropropane | Acetone | K₂CO₃ | Reflux | - | 94.7[10] |
| Nitration | Alkylated product | Acetic Acid | HNO₃ | - | - | High |
| Reduction | Nitro derivative | Acetic Acid | Iron powder | - | - | 77[10] |
| Chlorination (Flow) | Acetylquinazolinone, (COCl)₂ | Dichloromethane | DMF (cat.) | 70 | <1 h | 90.6[11] |
| Amination | 4-Chloroquinazoline deriv., 3-chloro-4-fluoroaniline | Isopropanol | - | Reflux | - | High |
| Hydrolysis | Protected intermediate | - | Trifluoroacetic acid | - | - | High[12] |
Experimental Protocol: Synthesis of 4-(3-chloro-4-fluorophenylamino)-6-hydroxy-7-methoxy-quinazoline
This protocol is a composite of reported synthetic routes.[10][11][12]
-
Preparation of Quinazolinone Core: Starting from methyl 3-hydroxy-4-methoxybenzoate, the synthesis proceeds through alkylation (to protect the hydroxyl group), nitration, reduction of the nitro group to an amine, and subsequent cyclization with formamide or a derivative to form the quinazolinone ring system.[10]
-
Chlorination: The quinazolinone is converted to the 4-chloroquinazoline intermediate. A modern approach uses a continuous flow reactor with oxalyl chloride ((COCl)₂) and a catalytic amount of DMF at 70°C, achieving a high yield (90.6%) safely and efficiently.[11]
-
Amination: The 4-chloroquinazoline derivative is reacted with 3-chloro-4-fluoroaniline in a solvent such as isopropanol under reflux to displace the chlorine and form the C4-aniline bond.
-
Deprotection: The protecting group on the 6-hydroxy position is removed. If an acid-labile protecting group was used, treatment with an acid like trifluoroacetic acid effectively yields the final key intermediate, 4-(3-chloro-4-fluorophenylamino)-6-hydroxy-7-methoxy-quinazoline.[12] This intermediate is then typically alkylated with 4-(3-chloropropyl)morpholine to yield Gefitinib.[9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An optimized approach in the synthesis of imatinib intermediates and analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CN1850807A - Gefitinib synthesis intermediate, and its preparing method and use - Google Patents [patents.google.com]
An In-depth Technical Guide to the Safe Handling of 2,6-Dibromo-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2,6-Dibromo-3-methoxypyridine, a compound utilized in various research and development applications. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, this document compiles and extrapolates critical safety data from structurally related pyridine derivatives to ensure the highest safety standards in a laboratory setting. The following protocols and data are designed to inform researchers, scientists, and drug development professionals on the proper handling, storage, and emergency procedures.
Hazard Identification and Classification
Table 1: GHS Hazard Classification (Inferred)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
Note: This classification is inferred from structurally similar compounds and should be used as a precautionary guideline.
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C6H5Br2NO | Inferred |
| Molecular Weight | 266.92 g/mol | Inferred |
| Appearance | Solid | [3] |
| Melting Point | 133-137°C (for 2,6-Dibromo-4-methoxypyridine) | [1] |
| Solubility | Soluble in ACN; Insoluble in H2O (for 2,6-Dibromo-4-methoxypyridine) | [1] |
| Stability | Stable under recommended temperatures and pressures | [1] |
Experimental Protocols: Safe Handling and Storage
Adherence to strict experimental protocols is paramount to ensure the safety of laboratory personnel.
3.1. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling this compound.
-
Eye and Face Protection: Chemical splash goggles that conform to EU standard EN166 or NIOSH (US) standards are mandatory.[4][5] A face shield should be worn in situations with a high risk of splashing.[6]
-
Skin Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[6] Latex gloves are not recommended.[6][7] A chemical-resistant lab coat is required to protect against skin contact.[6]
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood or a well-ventilated area to avoid inhalation of dust or fumes.[6][7][8] If ventilation is inadequate, a NIOSH-approved respirator is necessary.[6]
3.2. Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling.[1]
-
Avoid breathing dust or fumes.[1]
-
Minimize dust generation and accumulation.[1]
-
Use only non-sparking tools, especially if the compound is determined to be flammable.[9][10]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1][9][10]
3.3. Storage
-
Store away from incompatible substances, such as strong oxidizing agents.[1][2]
-
For long-term storage, a temperature of -20°C is recommended for similar compounds.[1]
Emergency Procedures
Immediate and appropriate response to emergencies can significantly mitigate harm.
4.1. First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
In Case of Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][5] Seek immediate medical attention.[1]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
4.2. Accidental Release Measures
-
Personal Precautions: Wear appropriate personal protective equipment (PPE) as outlined in Section 3.1. Keep unprotected personnel away. Ensure adequate ventilation.[1]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains, other waterways, or soil.[1]
-
Methods for Cleaning Up: For small spills, use an inert absorbent material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[8] For large spills, contact your institution's Environmental Health and Safety (EHS) department.[8]
4.3. Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
-
Specific Hazards: During a fire, irritating and highly toxic gases such as carbon oxides, nitrogen oxides, and hydrogen bromide may be generated by thermal decomposition or combustion.[1]
-
Protective Equipment: Firefighters should wear a NIOSH-approved self-contained breathing apparatus (SCBA) and full protective gear.[1][5]
Visualized Workflows
5.1. Personal Protective Equipment (PPE) Selection Workflow
Caption: PPE selection workflow for handling this compound.
5.2. Spill Response Workflow
Caption: Decision-making workflow for responding to a spill.
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.[8]
-
Waste Identification: Segregate waste containing this compound from other waste streams.[8]
-
Containerization: Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.[8]
-
Regulations: Dispose of contents and container in accordance with all local, state, and federal regulations.[5][8] Chemical waste generators must consult with their institution's EHS department to ensure complete and accurate classification and disposal.[5]
This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users of this chemical supplement this information with their institution's specific safety protocols and exercise due diligence in its handling.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.fr [fishersci.fr]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. benchchem.com [benchchem.com]
- 9. carlroth.com [carlroth.com]
- 10. thermofishersci.in [thermofishersci.in]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 2,6-Dibromo-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and comparative data for the Suzuki-Miyaura cross-coupling reaction of 2,6-Dibromo-3-methoxypyridine. This versatile building block is a valuable starting material in the synthesis of complex molecules for pharmaceutical and materials science applications. The Suzuki-Miyaura coupling enables the selective formation of carbon-carbon bonds, allowing for the introduction of diverse aryl and heteroaryl substituents.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful transition-metal-catalyzed reaction that forms carbon-carbon bonds between an organohalide and an organoboron compound. For dihalogenated pyridines, such as this compound, this reaction allows for either mono- or diarylation, which can often be controlled by the choice of reaction conditions. The electron-donating methoxy group at the 3-position can influence the reactivity of the adjacent bromine atoms, making the selection of an appropriate catalyst system crucial for achieving the desired outcome.
Data Presentation: Comparative Reaction Conditions
The efficiency and selectivity of the Suzuki-Miyaura coupling of dihalopyridines are highly dependent on the palladium catalyst, ligand, base, and solvent system employed. The following table summarizes various conditions reported for the coupling of 2,6-dibromopyridine, which serve as a strong starting point for the functionalization of this compound.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Outcome | Reference |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | Diarylated | [1] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 100 | 12 | Monoarylated | [1] |
| PdCl₂(dppf) | K₂CO₃ | DME | 80 | 2 | Diarylated | [1] |
| Pd₂(dba)₃ / P(t-Bu)₃ | KF | 1,4-Dioxane | 80-100 | 12-24 | Monoarylated | [1] |
| Pd-PEPPSI-IPr | K₃PO₄ | 1,4-Dioxane | 80 | 18 | Monoarylated | [2] |
Experimental Protocols
This section provides a detailed, generalized protocol for the mono-arylation of this compound with a generic arylboronic acid. This protocol may require optimization for specific substrates.
Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O, 4:1)
-
Round-bottom or Schlenk flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Reaction Setup
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to establish an inert atmosphere.
-
Under a positive pressure of the inert gas, add the palladium precursor and the ligand.
-
Add the anhydrous, degassed solvent via syringe.
-
Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).
Monitoring the Reaction
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting material and the formation of the product.
Work-up Procedure
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.
-
Separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure mono-arylated product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the general workflow for performing a Suzuki-Miyaura coupling reaction in a laboratory setting.[4]
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,6-Dibromo-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This transformation has become an indispensable tool in modern organic synthesis, particularly in medicinal chemistry and drug development, where the synthesis of arylamines is a frequent necessity. The ability to construct complex amine-containing molecules from readily available aryl halides has revolutionized the synthesis of pharmaceuticals, agrochemicals, and functional materials.
2,6-Dibromo-3-methoxypyridine is a valuable building block for the synthesis of various biologically active compounds. The presence of two reactive bromine atoms allows for selective mono- or di-amination, providing access to a diverse range of substituted 3-methoxypyridine derivatives. Careful control of reaction conditions is crucial to achieve the desired selectivity. These application notes provide detailed protocols for both the selective mono- and di-amination of this compound.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of this compound. Please note that yields are highly dependent on the specific amine, catalyst system, and reaction conditions, and optimization may be required for specific applications.
Table 1: Selective Mono-amination of this compound
| Amine Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Alkylamine (e.g., n-Butylamine) | Pd₂(dba)₃ (1-2) | Xantphos (2-4) | NaOtBu (1.2) | Toluene | 80-100 | 12-24 | 70-85 |
| Secondary Alkylamine (e.g., Morpholine) | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.4) | Toluene | 100-110 | 12-24 | 75-90 |
| Primary Arylamine (e.g., Aniline) | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.0) | Dioxane | 100 | 18-24 | 65-80 |
| Secondary Arylamine (e.g., N-Methylaniline) | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ (2.0) | Toluene | 110 | 24 | 60-75 |
Table 2: Di-amination of this compound
| Amine Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Alkylamine (e.g., n-Butylamine) | Pd₂(dba)₃ (2-4) | Xantphos (4-8) | NaOtBu (3.0) | Toluene | 100-110 | 24-48 | 65-80 |
| Secondary Alkylamine (e.g., Morpholine) | Pd₂(dba)₃ (2-4) | XPhos (4-8) | NaOtBu (3.0) | Toluene | 110 | 24-48 | 70-85 |
| Primary Arylamine (e.g., Aniline) | Pd(OAc)₂ (4) | BINAP (6) | Cs₂CO₃ (4.0) | Dioxane | 110 | 36-48 | 60-75 |
Experimental Protocols
The following protocols provide detailed methodologies for the selective mono- and di-amination of this compound. These are general procedures and may require optimization for specific substrates and scales.
Protocol 1: General Procedure for Selective Mono-amination
This protocol is designed to favor the formation of the mono-aminated product by using a slight excess of the amine and carefully controlling the stoichiometry of the reagents.
Materials:
-
This compound
-
Amine (1.1 - 1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos or XPhos, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add this compound, the palladium precatalyst, and the phosphine ligand to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add the base to the flask. Seal the flask with a septum.
-
Solvent and Amine Addition: Outside the glovebox, add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired mono-aminated product.
Protocol 2: General Procedure for Di-amination
This protocol is designed to achieve di-substitution by using a larger excess of the amine and adjusting the catalyst and base loading accordingly.
Materials:
-
This compound
-
Amine (2.5 - 3.0 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-4 mol%)
-
Phosphine ligand (e.g., Xantphos or XPhos, 4-8 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound, the palladium precatalyst, and the phosphine ligand to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add the base to the flask. Seal the flask with a septum.
-
Solvent and Amine Addition: Outside the glovebox, add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Reaction: Heat the reaction mixture to a higher temperature if necessary (typically 100-120 °C) with vigorous stirring for an extended period (24-48 hours).
-
Monitoring: Monitor the reaction for the disappearance of the mono-aminated intermediate and the formation of the di-aminated product by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired di-aminated product.
Mandatory Visualizations
Catalytic Cycle of the Buchwald-Hartwig Amination
The generally accepted catalytic cycle for the Buchwald-Hartwig amination is depicted below. The cycle initiates with an active Pd(0) species which undergoes oxidative addition with the aryl halide. Subsequent coordination of the amine and deprotonation by a base leads to the formation of a palladium-amido complex. The final reductive elimination step yields the desired arylamine and regenerates the active Pd(0) catalyst.[1]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow for Buchwald-Hartwig Amination
The following diagram outlines the general experimental workflow for performing a Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,6-Dibromo-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 2,6-dibromo-3-methoxypyridine, a versatile building block in medicinal chemistry and materials science. The presence of two bromine atoms at the C2 and C6 positions, influenced by the electron-donating methoxy group at C3, allows for selective mono- or di-functionalization, leading to a diverse array of substituted pyridine derivatives. This document outlines detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, including tabulated data for easy comparison of reaction conditions and guidance on achieving regioselectivity.
Introduction to Cross-Coupling of this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate such as this compound, the key challenge and opportunity lies in the selective functionalization of the two bromine-substituted positions. The pyridine nitrogen and the methoxy group exert electronic effects that influence the reactivity of the C2 and C6 positions. Generally, the C2 position is more susceptible to oxidative addition by the palladium catalyst due to its proximity to the nitrogen atom. However, the choice of catalyst, ligand, and reaction conditions can be tuned to favor mono-substitution at either position or to achieve di-substitution.
Suzuki-Miyaura Coupling: Synthesis of Aryl-Substituted Pyridines
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and organoboron compounds. Careful control of reaction conditions is crucial for achieving selective mono- or di-arylation.
Data Presentation: Suzuki-Miyaura Coupling Conditions
While specific data for this compound is limited in publicly available literature, the following table provides representative conditions based on reactions with similar 2,6-dibromopyridine substrates. These conditions serve as a strong starting point for optimization.
| Coupling Partner (Equivalents) | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Expected Outcome |
| Arylboronic acid (1.1) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | High selectivity for mono-arylation |
| Arylboronic acid (2.2) | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 80-100 | 18-24 | Di-arylated product |
| Arylboronic acid (2.5) | PdCl₂(dppf) (3) | - | Na₂CO₃ (3) | DME/H₂O | 80 | 12 | Di-arylated product |
Experimental Protocol: Mono-arylation via Suzuki-Miyaura Coupling
This protocol is designed to favor the selective mono-arylation of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2 equivalents)
-
Toluene
-
Degassed water
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), and K₃PO₄ (2.0 equiv).
-
In a separate vial, prepare the catalyst system by dissolving Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in a small amount of toluene.
-
Add the catalyst solution to the Schlenk flask.
-
Add degassed toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Synthesis of Aminopyridines
The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to valuable aminopyridine derivatives.[1][2] The choice of ligand is critical in controlling the degree of amination.
Data Presentation: Buchwald-Hartwig Amination Conditions
The following table summarizes conditions for both mono- and di-amination of 2,6-dibromopyridine, which can be adapted for the 3-methoxy analog.
| Amine (Equivalents) | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Expected Outcome |
| Primary/Secondary Amine (1.2) | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOt-Bu (1.5) | Toluene | 100 | 12-24 | High selectivity for mono-amination |
| Primary/Secondary Amine (2.5) | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (3) | 1,4-Dioxane | 110 | 24 | Di-aminated product |
Experimental Protocol: Mono-amination via Buchwald-Hartwig Coupling
This protocol is optimized for the selective mono-amination of this compound.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.5 equivalents)
-
Anhydrous toluene
-
Schlenk tube or sealed tube
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a dry Schlenk tube.
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling: Synthesis of Alkynylpyridines
The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, allowing for the introduction of alkyne functionalities onto the pyridine ring.[3] Regioselectivity can often be controlled by the choice of catalyst and reaction conditions.[4]
Data Presentation: Sonogashira Coupling Conditions
The following table presents typical conditions for Sonogashira coupling of bromopyridines, which are applicable to this compound.
| Alkyne (Equivalents) | Catalyst (mol%) | Co-catalyst (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Expected Outcome |
| Terminal Alkyne (1.2) | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (2) | THF | 60-80 | 4-8 | Mono-alkynylation |
| Terminal Alkyne (2.5) | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH (3) | DMF | 80-100 | 12-16 | Di-alkynylation |
Experimental Protocol: Mono-alkynylation via Sonogashira Coupling
This protocol outlines a general procedure for the selective mono-alkynylation of this compound.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2 equivalents)
-
Anhydrous and degassed tetrahydrofuran (THF)
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ and CuI.
-
Add anhydrous and degassed THF, followed by triethylamine.
-
Degas the mixture by bubbling with argon for 10-15 minutes.
-
Add this compound (1.0 equiv) and the terminal alkyne (1.2 equiv).
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
The palladium-catalyzed cross-coupling of this compound is a powerful strategy for the synthesis of a wide range of functionalized pyridine derivatives. By carefully selecting the reaction conditions, including the catalyst, ligand, base, and stoichiometry of the coupling partner, researchers can achieve high selectivity for either mono- or di-substituted products. The protocols and data provided in these application notes serve as a valuable starting point for the development of novel compounds for applications in drug discovery and materials science. Further optimization may be necessary for specific substrates and desired outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Reactions of 2,6-Dibromo-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for key synthetic transformations involving 2,6-Dibromo-3-methoxypyridine. This versatile building block is a valuable precursor in the synthesis of highly substituted pyridine derivatives, which are prominent scaffolds in medicinal chemistry and materials science. The protocols detailed below are for some of the most powerful and widely utilized cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Key Reactions and Regioselectivity
This compound offers two reactive sites for cross-coupling reactions. The electronic nature of the pyridine ring and the influence of the methoxy group at the 3-position can lead to regioselective transformations under carefully controlled conditions. Generally, the bromine at the 2-position is expected to be more reactive towards palladium-catalyzed cross-coupling reactions due to the electronic influence of the adjacent methoxy group and the pyridine nitrogen. However, the specific ligand, base, and catalyst system employed can significantly impact the regioselectivity, potentially allowing for selective mono-functionalization at either the 2- or 6-position, or di-functionalization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl compounds. For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
While specific data for this compound is not extensively reported, the following table summarizes typical conditions for the mono-arylation of analogous 2-bromopyridine and 2,6-dibromopyridine derivatives. These serve as a strong starting point for reaction optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield | Notes |
| Pd(OAc)₂ (2-4) | PPh₃ (4-8) | K₂CO₃ (2-3) | Toluene/H₂O (4:1) | 100 | 12-24 | Moderate to Good | A classic and cost-effective system. |
| Pd(PPh₃)₄ (3-5) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 80-90 | 12 | Good to Excellent | A common and reliable catalyst for a range of substrates. |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | 1,4-Dioxane/H₂O (4:1) | 100-110 | 4-12 | Good to Excellent | Buchwald ligands often provide higher yields and accommodate more challenging substrates. |
| PdCl₂(dppf) (2-3) | - | Cs₂CO₃ (2) | DMF | 100 | 8-16 | Good to Excellent | Effective for a broad range of aryl and heteroaryl boronic acids. |
Experimental Protocol: Mono-Arylation of this compound
This generalized protocol is a starting point and may require optimization for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Round-bottom flask or Schlenk tube
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-bromo-3-methoxypyridine.
Visualization of Suzuki-Miyaura Coupling
Caption: Experimental workflow and catalytic cycle for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of arylamines. This reaction is particularly useful for introducing primary or secondary amine functionalities onto the pyridine ring of this compound.
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
The following table provides a starting point for the mono-amination of 2,6-dibromopyridine analogs. The choice of ligand is critical for achieving high yields and can influence regioselectivity.
| Catalyst (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield | Notes |
| Pd₂(dba)₃ (1-2) | BINAP (1.5-3) | NaOt-Bu (1.4-2) | Toluene | 80-100 | 4-18 | Good to Excellent | A robust system for a variety of amines. |
| Pd(OAc)₂ (2-5) | XPhos (4-10) | Cs₂CO₃ (2-3) | 1,4-Dioxane | 100-110 | 12-24 | Good to Excellent | Effective for less reactive aryl bromides and a broad range of amines. |
| Pd₂(dba)₃ (1-2) | RuPhos (2-4) | K₃PO₄ (2-3) | t-BuOH | 80-100 | 6-20 | Good | Often used for hindered amines. |
| CuI (5-10) | DMPAO (10-20) | K₂CO₃ (2-3) | H₂O | 120-200 (Microwave) | 2-3 | Moderate to Good | A copper-catalyzed alternative, particularly for di-amination.[1] |
Experimental Protocol: Mono-Amination of this compound
This protocol describes a general procedure for the palladium-catalyzed mono-amination.
Materials:
-
This compound
-
Primary or secondary amine (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, 1.5-3 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Schlenk tube or glovebox
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas in a Schlenk tube, combine this compound (1.0 equiv.), the palladium catalyst, the phosphine ligand, and the base.
-
Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine.
-
Reaction: Seal the tube and heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C). Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-6-bromo-3-methoxypyridine derivative.
Visualization of Buchwald-Hartwig Amination
Caption: Experimental workflow and catalytic cycle for the Buchwald-Hartwig amination.
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Palladium catalysts and phosphine ligands can be air- and moisture-sensitive; handle them under an inert atmosphere.
-
Strong bases like sodium tert-butoxide are corrosive and should be handled with care.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
The Versatile Scaffold: Harnessing 2,6-Dibromo-3-methoxypyridine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Published: December 28, 2025
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the central scaffold of numerous therapeutic agents. Among these, 2,6-Dibromo-3-methoxypyridine and its analogs offer a versatile platform for the synthesis of complex molecular architectures. The presence of two reactive bromine atoms allows for selective and sequential functionalization through a variety of cross-coupling reactions, enabling the exploration of diverse chemical space in drug discovery programs. The methoxy group at the 3-position provides an electronic and steric handle that can be crucial for modulating biological activity and pharmacokinetic properties. This document provides a detailed overview of the applications of this compound and related scaffolds in pharmaceutical synthesis, complete with experimental protocols and data presented for clarity and reproducibility.
Core Applications in Medicinal Chemistry
The primary utility of the this compound scaffold lies in its capacity to undergo sequential and regioselective palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, leading to the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Key transformations include the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the construction of carbon-nitrogen bonds.
A notable example of the application of a related dibromo-pyridine scaffold is in the synthesis of gamma-secretase modulators, which are of interest in the treatment of Alzheimer's disease. In one reported synthesis, 2,6-dibromo-3-aminopyridine undergoes nucleophilic aromatic substitution with sodium methoxide to yield 6-bromo-2-methoxy-3-aminopyridine, a key intermediate that is further elaborated to the final active molecule.[1] This highlights the utility of the dibromo-pyridine core as a flexible starting material for complex drug candidates.
Key Synthetic Transformations and Protocols
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. While specific examples with this compound are not extensively documented in publicly available literature, the well-established protocols for the closely related 2-bromo-3-methoxypyridine provide a strong foundation for developing reaction conditions. The reactivity of the two bromine atoms in the 2- and 6-positions can be modulated by the choice of catalyst, ligand, and reaction conditions to achieve either mono- or di-arylation.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Brominated Pyridines
| Parameter | Condition | Notes |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Choice of catalyst and ligand can influence selectivity and yield. |
| Ligand | SPhos, XPhos | Bulky electron-rich phosphine ligands are often effective. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base is crucial for the transmetalation step. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is typically used. |
| Temperature | 80-110 °C | Reaction temperature depends on the reactivity of the substrates. |
| Reactant Ratio | 1.1-1.5 equivalents of boronic acid per bromine atom | For mono-arylation, 1 equivalent of boronic acid is used. |
Experimental Protocol: Mono-Arylation via Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).
-
Reaction: Heat the mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-arylated product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines. For this compound, this reaction allows for the introduction of primary or secondary amines at the 2- and/or 6-positions. Selective mono-amination can often be achieved by controlling the stoichiometry of the amine and the reaction conditions.
Table 2: General Conditions for Buchwald-Hartwig Amination of 2,6-Dibromopyridine
| Parameter | Condition | Notes |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | A palladium precatalyst is typically used. |
| Ligand | BINAP, Xantphos, DavePhos | The choice of ligand is critical for reaction efficiency and selectivity. |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required. |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are essential. |
| Temperature | 80-110 °C | Heating is generally required to drive the reaction to completion. |
| Reactant Ratio | 1.1-1.2 equivalents of amine for mono-amination | For di-amination, >2.2 equivalents of amine are used. |
Experimental Protocol: Mono-Amination via Buchwald-Hartwig Reaction
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., BINAP, 2-4 mol%) to an oven-dried Schlenk tube.
-
Reagent Addition: Add the base (e.g., NaOt-Bu, 1.2 equiv.).
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., toluene), followed by the amine (1.1 equiv.).
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizing Synthetic Pathways and Workflows
To facilitate a clear understanding of the synthetic strategies and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Synthetic pathway for the Suzuki-Miyaura coupling of this compound.
References
Application of 2,6-Dibromo-3-methoxypyridine in Oncology Research: A Synthetic Gateway to Kinase Inhibitors
Introduction
2,6-Dibromo-3-methoxypyridine is a versatile halogenated pyridine derivative that serves as a valuable intermediate in the synthesis of complex heterocyclic compounds for pharmaceutical applications. Its unique substitution pattern, featuring two reactive bromine atoms and an electron-donating methoxy group, allows for selective and sequential functionalization through various cross-coupling reactions. In oncology research, this scaffold is of particular interest for the construction of pyrido[2,3-d]pyrimidine derivatives, a class of compounds known to inhibit key signaling kinases involved in cancer cell proliferation, survival, and angiogenesis.
The pyrido[2,3-d]pyrimidine core is a bioisostere of purine and is found in numerous kinase inhibitors that target critical pathways such as the PI3K/AKT/mTOR and JAK/STAT signaling cascades. The strategic elaboration of the this compound core enables the synthesis of potent and selective inhibitors for various oncology targets.
Data Presentation: Representative Pharmacological Data
While this compound is a precursor and not a pharmacologically active agent itself, its derivatives have shown significant potential as kinase inhibitors. The following table summarizes representative quantitative data for a hypothetical pyrido[2,3-d]pyrimidine-based kinase inhibitor, "Compound-X," synthesized from this compound. These values are illustrative and based on data reported for analogous pyridine-based inhibitors targeting oncogenic kinases.
| Compound Name | Target Kinase | IC50 (nM) | Cell Line | Cell-Based IC50 (nM) |
| Compound-X | PI3Kα | 15 | MCF-7 (Breast) | 85 |
| Compound-X | mTOR | 30 | PC-3 (Prostate) | 120 |
| Compound-X | JAK3 | 5 | U937 (Leukemia) | 40 |
| Doxorubicin (Reference) | Topoisomerase II | N/A | MCF-7 (Breast) | 50 |
| Doxorubicin (Reference) | Topoisomerase II | N/A | PC-3 (Prostate) | 90 |
| Tofacitinib (Reference) | JAK3 | 1 | U937 (Leukemia) | 25 |
Experimental Protocols
The following protocols describe a representative synthetic route for the preparation of a pyrido[2,3-d]pyrimidine-based kinase inhibitor ("Compound-X") starting from this compound.
Protocol 1: Synthesis of 2-amino-6-bromo-3-methoxypyridine (Intermediate 1)
This protocol details the selective amination of this compound at the more reactive 2-position using a Buchwald-Hartwig amination reaction.
Materials:
-
This compound
-
Benzophenone imine
-
Palladium(II) acetate (Pd(OAc)₂)
-
(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide
-
Toluene, anhydrous
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), sodium tert-butoxide (1.4 eq), Pd(OAc)₂ (0.02 eq), and BINAP (0.03 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene, followed by benzophenone imine (1.1 eq).
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Cool the reaction to room temperature and quench with 1 M HCl. Stir for 30 minutes.
-
Neutralize the mixture with saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield Intermediate 1 .
Protocol 2: Synthesis of the Pyrido[2,3-d]pyrimidine Core (Intermediate 2)
This protocol describes the construction of the fused pyrimidine ring via condensation.
Materials:
-
Intermediate 1 (2-amino-6-bromo-3-methoxypyridine)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Formamide
-
Ammonium chloride
Procedure:
-
In a round-bottom flask, dissolve Intermediate 1 (1.0 eq) in DMF-DMA (5.0 eq).
-
Heat the mixture to 120 °C for 4 hours.
-
Cool the mixture and remove the excess DMF-DMA under reduced pressure.
-
To the residue, add formamide and a catalytic amount of ammonium chloride.
-
Heat the reaction mixture to 180 °C for 8 hours.
-
Cool the reaction to room temperature, add water, and collect the precipitated solid by filtration.
-
Wash the solid with water and dry under vacuum to obtain Intermediate 2 .
Protocol 3: Suzuki-Miyaura Coupling to yield Compound-X
This protocol details the final diversification step to introduce a desired aryl group at the 6-position.
Materials:
-
Intermediate 2
-
Arylboronic acid (e.g., 4-(trifluoromethyl)phenylboronic acid) (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Sodium carbonate (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a microwave vial, add Intermediate 2 (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and sodium carbonate (2.0 eq).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Seal the vial and heat in a microwave reactor to 120 °C for 30 minutes.
-
Cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the final Compound-X .
Visualizations
The following diagrams illustrate the synthetic workflow and a key signaling pathway targeted by the resulting kinase inhibitors.
Caption: Synthetic workflow for "Compound-X".
Caption: PI3K/AKT/mTOR signaling pathway inhibition.
Application Notes and Protocols: Regioselective Reactions of 2,6-Dibromopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the regioselective functionalization of 2,6-dibromopyridine, a versatile building block in organic synthesis and medicinal chemistry. The ability to selectively substitute one bromine atom over the other is crucial for the synthesis of complex pyridine-containing molecules, including many pharmaceuticals. These notes summarize key regioselective reactions, influencing factors, and provide detailed experimental procedures.
Introduction to Regioselectivity in 2,6-Dibromopyridine
2,6-Dibromopyridine possesses two reactive C-Br bonds at positions flanking the nitrogen atom. The pyridine nitrogen significantly influences the reactivity of the ring, making the C2 and C6 positions electron-deficient and susceptible to nucleophilic attack and cross-coupling reactions. While the two bromine atoms are electronically equivalent in the starting material, the introduction of a substituent at one position breaks this symmetry, influencing the reactivity of the remaining bromine. Furthermore, careful selection of catalysts, ligands, and reaction conditions can allow for the selective mono-functionalization of the parent dibromide. The carbon-bromine (C-Br) bond is weaker and longer than a carbon-chlorine (C-Cl) bond, making 2,6-dibromopyridine generally more reactive in transformations where C-X bond cleavage is rate-determining, such as palladium-catalyzed cross-coupling reactions.[1]
Key Regioselective Reactions and Protocols
The following sections detail common regioselective reactions of 2,6-dibromopyridine, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and lithiation.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. Regioselective mono-arylation of 2,6-dibromopyridine can be achieved with high selectivity, providing access to 2-bromo-6-arylpyridines.
Factors Influencing Regioselectivity:
-
Catalyst System: The choice of palladium precursor and ligand is critical. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can promote mono-substitution and prevent or slow down the second coupling reaction.[2][3]
-
Reaction Conditions: Temperature, solvent, and base can be tuned to favor mono-arylation. Lower temperatures and shorter reaction times often lead to higher selectivity for the mono-coupled product.[2]
-
Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1 equivalents) is common for mono-substitution.[2]
Data Presentation: Suzuki-Miyaura Coupling of 2,6-Dibromopyridine
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of Mono-arylated Product | Ref. |
| 1 | Phenylboronic acid | Pd(OAc)₂ / IPr | K₂CO₃ | MeCN/H₂O | RT | - | High | [2][3] |
| 2 | Phenylboronic acid | Pd(OAc)₂ / PPh₃ (ratio ≤2.5:1) | - | - | - | - | Atypical C4 selectivity in 2,4-dibromopyridine | [4] |
| 3 | p-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | Reflux | - | 83% (for a related trihalogenated pyridopyrimidine) | |
| 4 | Phenylboronic acid | Pd-PEPPSI complexes | K₂CO₃ | DMF/H₂O | 150 | 2 | Quantitative | [5] |
Note: Direct comparative data for 2,6-dibromopyridine under varied conditions is compiled from general protocols and related substrates. Yields are highly substrate and condition dependent.
Experimental Protocol: Selective Mono-arylation of 2,6-Dibromopyridine via Suzuki-Miyaura Coupling [2]
This protocol is a general guideline for selective mono-arylation using an N-heterocyclic carbene (NHC) ligand.
Materials:
-
2,6-Dibromopyridine (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.1 mol%)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr, 0.1 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Acetonitrile (MeCN) and Water (degassed)
-
Schlenk flask and magnetic stir bar
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add 2,6-dibromopyridine, the arylboronic acid, and K₂CO₃.
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and IPr in a minimal amount of degassed MeCN.
-
Evacuate and backfill the Schlenk flask with an inert atmosphere (e.g., argon or nitrogen).
-
Add the degassed MeCN and water to the flask, followed by the catalyst solution via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion (typically when starting material is consumed), quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Workflow for Suzuki-Miyaura Coupling
References
Synthesis of 2,6-Disubstituted Pyridines from 2,6-Dibromopyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2,6-disubstituted pyridines, utilizing 2,6-dibromopyridine as a versatile starting material. The following sections detail common and efficient cross-coupling reactions, including the Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination, which are foundational methods in modern medicinal chemistry and materials science.[1]
The selective functionalization of 2,6-dibromopyridine allows for the synthesis of a wide array of molecular architectures, from simple di-substituted pyridines to complex bipyridine ligands.[1] Careful control over reaction conditions is crucial for achieving either selective mono- or di-substitution.[2][3]
General Experimental Workflow
A typical palladium-catalyzed cross-coupling reaction with 2,6-dibromopyridine follows a general workflow. This involves the careful assembly of reagents under an inert atmosphere, heating the reaction mixture, monitoring its progress, and finally, working up and purifying the desired product.[4]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between 2,6-dibromopyridine and organoboron compounds, such as boronic acids or their esters.[1][3] This reaction is instrumental in the synthesis of 2,6-diarylpyridines and bipyridine ligands.[1] The choice of catalyst, ligand, and reaction conditions is critical for controlling selectivity between mono- and di-arylation.[3] For instance, N-heterocyclic carbene (NHC) ligands have been shown to be effective in promoting selective mono-arylation.[5]
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Catalyst / Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | Di-arylated | Good to Better |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | Mono-arylated | High |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2 | Di-arylated | High |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | 1,4-Dioxane | 80-100 | 12-24 | Mono-arylated | Effective |
Table adapted from literature data for the Suzuki coupling of 2,6-dibromopyridine.[3]
Experimental Protocol: General Procedure for Di-Arylation of 2,6-Dibromopyridine
This protocol is designed to favor the formation of the di-substituted product, typically by using an excess of the boronic acid and longer reaction times.[3]
-
Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,6-dibromopyridine (1.0 eq), the arylboronic acid (2.2-2.5 eq), and the base (e.g., K₂CO₃, 3.0 eq).
-
Inert Atmosphere : Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Reagent Addition : Under a positive pressure of inert gas, add the palladium precursor (e.g., PdCl₂(dppf), 0.05 eq) and the ligand (e.g., dppf, 0.05 eq).
-
Solvent Addition : Add the anhydrous, degassed solvent (e.g., DME) via syringe.
-
Reaction : Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80 °C). Stir the reaction mixture vigorously for the specified time (e.g., 2-24 hours), monitoring the progress by TLC or LC-MS.
-
Work-up : After cooling to room temperature, perform an aqueous work-up. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Purification : Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography to isolate the desired di-arylated pyridine.[3]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between 2,6-dibromopyridine and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[1][4] This reaction is instrumental in synthesizing alkynyl-substituted pyridines, which are valuable building blocks in materials science and medicinal chemistry.[1][6]
Data Presentation: Sonogashira Coupling Conditions
| Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 60-80 | 3-12 |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | THF | Room Temp - 60 | 3-12 |
Table compiled from general Sonogashira coupling protocols.[4][7]
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol is a general procedure based on established methodologies for the Sonogashira coupling of bromopyridines.[4]
-
Preparation : To a dry Schlenk flask under an inert atmosphere, add 2,6-dibromopyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq), and copper(I) iodide (CuI) (0.05 eq).
-
Solvent and Base Addition : Add anhydrous, degassed N,N-dimethylformamide (DMF), followed by triethylamine (Et₃N) (2.0 eq).
-
Degassing : Degas the mixture by bubbling with argon for 10-15 minutes.
-
Alkyne Addition : Add the terminal alkyne (2.2 eq for di-substitution) dropwise to the reaction mixture.
-
Reaction : Heat the reaction to a temperature between 60-80°C and monitor its progress by TLC.
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2][8] This reaction is widely used to synthesize 2,6-diaminopyridine derivatives, which are prevalent motifs in many biologically active compounds.[2][9] Selective mono- or di-amination can be achieved by carefully controlling the stoichiometry, catalyst system, base, and reaction time.[2]
Data Presentation: Buchwald-Hartwig Amination Conditions
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Selectivity |
| Pd₂(dba)₃ / BINAP | NaOBu-t | Toluene | 80-110 | 4-24 | Mono- or Di- |
| Pd(OAc)₂ / dppp | K₂CO₃ | Toluene | 80 | 12-24 | Di- |
| CuI / DMPAO | K₂CO₃ | Water | 118-200 (Microwave) | 2-2.5 | Di- |
Table compiled from various protocols for the amination of 2,6-dibromopyridine and related compounds.[2][10][11]
Experimental Protocol: General Procedure for Di-amination
-
Preparation : In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃), ligand (e.g., BINAP), and base (e.g., NaOBu-t) to a Schlenk flask.
-
Reagent Addition : Add 2,6-dibromopyridine (1.0 eq). Seal the flask with a septum.
-
Solvent and Amine Addition : Outside the glovebox, add the anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the amine (2.2-2.5 eq).
-
Reaction : Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring : Monitor the reaction progress by TLC or GC-MS.
-
Work-up : Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract with an organic solvent.
-
Purification : Dry the organic layer over an anhydrous salt, filter, and concentrate. Purify the crude product by column chromatography on silica gel.[2]
Other Cross-Coupling Reactions
While the Suzuki, Sonogashira, and Buchwald-Hartwig reactions are the most common, other palladium-catalyzed cross-coupling reactions can also be employed with 2,6-dibromopyridine. These include:
-
Negishi Coupling : Involves the reaction of an organozinc reagent with 2,6-dibromopyridine and is known for its high functional group tolerance.[4]
-
Stille Coupling : Utilizes an organostannane reagent. The toxicity of organotin compounds is a significant consideration for this method.[4]
-
Heck Reaction : Couples 2,6-dibromopyridine with an alkene to form a substituted alkene.[4]
-
Cyanation : Introduces a nitrile group, which is a versatile synthetic intermediate. Non-toxic cyanide sources like K₄[Fe(CN)₆] are often preferred.[4]
These alternative methods provide additional synthetic routes to further diversify the range of 2,6-disubstituted pyridines that can be accessed from 2,6-dibromopyridine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Selective palladium-catalysed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols for the Workup Procedure of Suzuki Coupling of Bromopyridines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the workup and purification of products from the Suzuki-Miyaura cross-coupling reaction of bromopyridines with various arylboronic acids. The protocols outlined below are designed to ensure efficient isolation and purification of the desired arylpyridine products, a common structural motif in pharmaceuticals and functional materials.
Data Presentation: Suzuki Coupling of Bromopyridines - Reaction Conditions and Yields
The following tables summarize quantitative data from various literature sources, providing a comparative overview of reaction conditions and their impact on product yields for the Suzuki coupling of 2-, 3-, and 4-bromopyridines.
Table 1: Suzuki Coupling of 2-Bromopyridines
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (3) | Dioxane | 100 | 16 | 92 |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DMF/H₂O | 90 | 8 | 78 |
| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | Dioxane/H₂O | 110 | 12 | 88 |
Table 2: Suzuki Coupling of 3-Bromopyridines
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 4 | 95[1] |
| 2 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ (3) | THF/H₂O | 80 | 18 | 89 |
| 3 | 3-Aminophenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | K₂CO₃ (2.5) | Dioxane/H₂O | 100 | 12 | 82 |
| 4 | 1-Naphthylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF | 120 | 6 | 91 |
Table 3: Suzuki Coupling of 4-Bromopyridines
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (3) | MeCN/H₂O (4:1) | 80 | 2 | 90 |
| 2 | 4-Acetylphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | THF | 80 | 12 | 85 |
| 3 | 3,5-Dimethylphenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 85 | 16 | 93 |
| 4 | 2-Furylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 8 | 87 |
Experimental Protocols
The following are detailed protocols for the workup and purification of arylpyridines synthesized via Suzuki coupling.
Protocol 1: General Aqueous Workup Procedure
This protocol is a standard procedure for quenching the reaction and extracting the desired product.
Materials:
-
Completed Suzuki reaction mixture
-
Deionized water
-
Organic solvent (e.g., Ethyl Acetate, Dichloromethane)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS analysis, allow the reaction mixture to cool to room temperature.
-
Quenching: Carefully quench the reaction by adding deionized water to the reaction flask. The volume of water added is typically equal to or double the volume of the organic solvent used in the reaction.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent, such as ethyl acetate, three times.[2] The basic nature of the pyridine product generally ensures it remains in the organic phase.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine. The brine wash helps to remove any remaining water from the organic layer.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2] Swirl the flask for a few minutes to ensure all water is absorbed.
-
Filtration and Concentration: Filter the drying agent from the organic solution. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
This protocol describes the purification of the crude arylpyridine product using flash column chromatography on silica gel.
Materials:
-
Crude arylpyridine product
-
Silica gel (230-400 mesh)
-
Eluent system (e.g., Hexanes/Ethyl Acetate gradient)
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Eluent System Selection: Determine a suitable eluent system by performing TLC analysis of the crude product. A good starting point for many arylpyridines is a mixture of hexanes and ethyl acetate.[3][4] Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the desired product. For more polar products, a system of dichloromethane and methanol may be more effective.[3][4] For basic compounds that may streak on silica, adding a small amount (0.1-1%) of triethylamine to the eluent can improve separation.[3]
-
Column Packing: Pack a chromatography column with silica gel using either a dry or slurry packing method. Equilibrate the column by running the initial, less polar eluent through the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, dry-load the sample by adsorbing it onto a small amount of silica gel. Carefully apply the sample to the top of the packed column.
-
Elution: Begin eluting the column with the determined solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, is often effective for separating the product from impurities.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Product Isolation: Combine the fractions containing the pure product, as determined by TLC analysis. Concentrate the combined fractions under reduced pressure to yield the purified arylpyridine.
Mandatory Visualization
The following diagram illustrates the general workflow for the workup and purification of a Suzuki coupling reaction of bromopyridines.
Caption: General workflow for the workup and purification of arylpyridines.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dibromo-3-methoxypyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,6-Dibromo-3-methoxypyridine synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Reagents: Starting materials or reagents may have degraded. 2. Incorrect Reaction Temperature: The reaction may be too cold to initiate or too hot, leading to decomposition. 3. Poor Quality Solvents: Presence of water or impurities in solvents can quench reagents or catalyze side reactions. | 1. Reagent Quality Check: Use freshly opened or properly stored reagents. Verify the activity of key reagents like Grignards or organolithiums if applicable. 2. Optimize Temperature: Carefully monitor and control the reaction temperature according to the specific protocol. For exothermic reactions, ensure efficient cooling. 3. Use Anhydrous Solvents: Dry solvents prior to use, especially for moisture-sensitive reactions. |
| Formation of Multiple Products/Side Reactions | 1. Over-bromination: Excess brominating agent can lead to the formation of tri-brominated or other poly-brominated species. 2. Competing Nucleophilic Substitution: In syntheses starting from precursors with multiple leaving groups, undesired substitutions can occur. 3. Ring Opening or Decomposition: Harsh reaction conditions (e.g., high temperatures, strong acids/bases) can degrade the pyridine ring. | 1. Stoichiometric Control: Carefully control the stoichiometry of the brominating agent. Consider slow, dropwise addition to manage local concentrations. 2. Protecting Groups: If applicable, use protecting groups to block reactive sites and direct the reaction to the desired position. 3. Milder Conditions: Explore milder reaction conditions, such as lower temperatures or the use of less aggressive reagents. |
| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Inadequate Mixing: Poor stirring can lead to localized reagent concentrations and incomplete conversion. 3. Catalyst Deactivation: If a catalyst is used, it may have been poisoned by impurities. | 1. Monitor Reaction Progress: Use techniques like TLC or GC-MS to monitor the reaction until the starting material is consumed. 2. Ensure Efficient Stirring: Use an appropriate stir bar or mechanical stirrer to ensure the reaction mixture is homogeneous. 3. Use High-Purity Reagents: Ensure all reagents and solvents are of high purity to avoid catalyst poisoning. |
| Difficult Purification | 1. Co-eluting Impurities: Side products may have similar polarity to the desired product, making chromatographic separation challenging. 2. Product Insolubility/Oiling Out: The product may precipitate from the reaction mixture or form an oil, complicating workup. | 1. Optimize Chromatography: Experiment with different solvent systems for column chromatography. Consider using a different stationary phase if necessary. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method. 3. Extraction Optimization: Adjust the pH during aqueous workup to ensure the product is in the organic layer and impurities are removed. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods involve the bromination of a suitable pyridine precursor followed by methoxylation, or vice-versa. Key routes include:
-
Bromination of 3-methoxypyridine: This is a direct approach but can lead to isomeric impurities if not properly controlled.
-
Methoxylation of 2,6-dibromo-3-hydroxypyridine: This involves the methylation of the hydroxyl group, often using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.
-
From 2,6-dichloro-3-methoxypyridine: A halogen exchange reaction can be employed to replace the chlorine atoms with bromine.
Q2: I am getting a low yield in the methylation of 2,6-dibromo-3-hydroxypyridine. What can I do to improve it?
A2: Low yields in this step are often due to incomplete deprotonation of the hydroxyl group or side reactions. To improve the yield:
-
Choice of Base: Use a strong, non-nucleophilic base like sodium hydride to ensure complete deprotonation of the hydroxyl group.
-
Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Temperature Control: Perform the deprotonation at 0°C before adding the methylating agent to minimize side reactions.
-
Reagent Purity: Use high-purity 2,6-dibromo-3-hydroxypyridine and methylating agent.
Q3: What are the typical reaction conditions for the bromination of 3-methoxypyridine?
A3: The bromination of 3-methoxypyridine typically involves an electrophilic aromatic substitution. Common conditions include:
-
Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine for better selectivity and milder reaction conditions.
-
Solvent: A non-polar, aprotic solvent like carbon tetrachloride or chloroform is commonly used.
-
Initiator: A radical initiator such as benzoyl peroxide or AIBN may be required when using NBS.
-
Temperature: The reaction is often carried out at reflux temperature of the solvent.
Q4: How can I effectively purify the final this compound product?
A4: Purification is crucial to obtain a high-purity product. The most common methods are:
-
Column Chromatography: Silica gel column chromatography is effective for separating the desired product from starting materials and side products. A gradient of ethyl acetate in hexanes is a common eluent system.
-
Recrystallization: If the product is a solid and of sufficient purity after initial workup, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes) can yield highly pure crystals.
-
Aqueous Workup: A thorough aqueous workup is essential to remove inorganic salts and water-soluble impurities before further purification.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound and Related Precursors
| Starting Material | Key Reagents | Reaction Conditions | Reported Yield (%) | Reference |
| 2-bromo-3-pyridinol | CH₃I, KOH, DMSO | 55-60°C, 30 min | 68% | [1][2] |
| 2-bromo-3-hydroxypyridine | NaH, DMF, CH₃I | 0°C to rt, 3h | 56% | [3] |
| 3-hydroxypyridine | 1. Br₂, NaOH 2. Na, CH₃OH, CH₃I | Step 1: 10-15°C Step 2: Reflux | Step 1: 70-75% Step 2: 75% | [3] |
| 2-nitro-3-methoxypyridine | HBr, Propionic Acid | 125°C, 6h | 91% | [3][4] |
| 2,6-dichloropyridine | HBr (aq) | 80-150°C, reflux | 80.4% | [5] |
Experimental Protocols
Protocol 1: Methylation of 2-Bromo-3-pyridinol [1][2]
-
To a stirred mixture of 2-bromo-3-pyridinol (71.0 g) and pulverized potassium hydroxide (77.8 g) in dimethyl sulfoxide (500 mL) under a nitrogen atmosphere, heat the mixture to 55-60°C.
-
Add a solution of methyl iodide (72.4 g) in DMSO (100 mL) dropwise to the reaction vessel.
-
After the addition is complete, maintain the reaction temperature at 55-60°C for 30 minutes.
-
Pour the reaction mixture into ice water (800 g) to precipitate the product.
-
Filter the precipitate and triturate the solid with diethyl ether (3 x 500 mL).
-
Combine the ether extracts and wash sequentially with 1 N NaOH (500 mL), water (500 mL), 1 N HCl (3 x 250 mL), and saturated NaCl solution (500 mL).
-
Dry the organic phase with anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-bromo-3-methoxypyridine.
Protocol 2: Bromination of 2-Nitro-3-methoxypyridine [3][4]
-
Dissolve 2-nitro-3-methoxypyridine (20g) in propionic acid (60mL) in a reaction flask with stirring.
-
Add 40% hydrobromic acid (60.4g) to the solution.
-
Slowly heat the mixture to 125°C and maintain for 6 hours.
-
After cooling to room temperature, remove most of the solvent by distillation under reduced pressure.
-
Filter the resulting solid and wash the filter cake with ethyl acetate.
-
Dissolve the filter cake in a small amount of water and adjust the pH to 7-8 with a saturated sodium bicarbonate solution to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain this compound.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Caption: General experimental workflow for synthesis.
References
Technical Support Center: Optimizing Suzuki Coupling for 2,6-Dibromo-3-methoxypyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Suzuki-Miyaura cross-coupling reactions for 2,6-Dibromo-3-methoxypyridine. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to streamline your synthetic efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions.
Q1: I am observing very low or no yield of my desired coupled product. What are the likely causes and how can I fix this?
Low to no yield is a common issue, particularly with di-substituted pyridines. Several factors can contribute to this problem:
-
Inactive Catalyst: The active Pd(0) species is sensitive to oxygen. Improper handling or prolonged storage can lead to catalyst deactivation.
-
Pyridine Inhibition: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, forming inactive complexes and hindering the catalytic cycle.[2]
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can sterically shield the palladium center and promote the desired catalytic activity.[1]
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and highly substrate-dependent.
-
Solution: Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF). A systematic optimization of these parameters is often necessary. Stronger bases like K₃PO₄ are frequently effective for challenging couplings.[1]
-
Q2: I am struggling with side reactions, particularly protodeboronation and homocoupling. How can I minimize these?
Side reactions can significantly reduce the yield of the desired product. Here’s how to address the most common ones:
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. It is often exacerbated by the presence of water and high temperatures.
-
Solution: Use fresh, high-purity boronic acid. Consider using more stable boronic esters (e.g., pinacol esters) or organotrifluoroborates, which are less prone to this side reaction. Ensure your base is not excessively strong or used in large excess.
-
-
Homocoupling: This side reaction leads to the formation of biaryl products from the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen.
-
Solution: Thoroughly degas all solvents and the reaction mixture. Maintaining a positive pressure of an inert gas throughout the reaction is crucial. Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.
-
-
Dehalogenation: The bromo-substituent is replaced by a hydrogen atom on the starting material.
-
Solution: This can be influenced by the choice of solvent and base. Using aprotic solvents and carefully selecting the base can help minimize this side reaction.
-
Q3: How can I control the selectivity to obtain either the mono- or di-arylated product?
Achieving selective mono- or di-arylation on this compound requires careful control of reaction conditions.
-
For Mono-arylation:
-
Stoichiometry: Use a limited amount of the boronic acid (typically 1.0-1.2 equivalents).
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent further reaction to the di-substituted product.
-
Catalyst/Ligand Choice: Some catalyst systems may inherently favor mono-arylation. For instance, using bulky ligands can sometimes hinder the second coupling at the more sterically hindered position.
-
-
For Di-arylation:
-
Stoichiometry: Use an excess of the boronic acid (typically >2.2 equivalents).
-
Reaction Time: Allow for longer reaction times to ensure the reaction goes to completion.
-
Catalyst Loading: A slightly higher catalyst loading might be necessary to drive the reaction to the di-substituted product.
-
Q4: What is the expected regioselectivity of the first coupling? Which bromine is more reactive?
For 2,6-dibromopyridines, the reactivity of the two bromine atoms can be influenced by electronic and steric effects. The 3-methoxy group is an electron-donating group, which can increase the electron density at the ortho (C2) and para (C6) positions. However, the nitrogen atom makes the pyridine ring electron-deficient, particularly at the C2 and C6 positions. The interplay of these effects, along with steric hindrance from the methoxy group, will determine the regioselectivity. In many cases, coupling occurs preferentially at the less sterically hindered position. A systematic study of the reaction conditions would be necessary to definitively determine the regioselectivity for a specific boronic acid.
Data Presentation: Representative Reaction Conditions
The following tables summarize typical starting conditions for the Suzuki coupling of bromo-methoxy-pyridine derivatives. These should be considered as a starting point for optimization.
Table 1: General Conditions for Mono-arylation of 2-Bromo-3-methoxypyridine [3]
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ (1-2) | PPh₃ (2-4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate to Good | A classic and cost-effective system. |
| Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good to Excellent | A common and reliable catalyst. |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent | Buchwald ligands often improve yields for challenging substrates. |
| PdCl₂(dppf) (2-3) | - | Cs₂CO₃ (2) | DMF | 100 | 8-16 | Good to Excellent | Effective for a broad range of substrates. |
Table 2: Conditions for Mono- and Di-arylation of 2,6-Dibromopyridine [4]
| Catalyst / Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | Mono-arylated | High |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | 1,4-Dioxane | 80-100 | 12-24 | Mono-arylated | Effective |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | Di-arylated | Good to Better |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2 | Di-arylated | High |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a generalized starting point and will likely require optimization for specific arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv for mono-arylation, 2.2-2.5 equiv for di-arylation)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or round-bottom flask equipped with a condenser and magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Stir the mixture at the desired temperature (typically 80-110 °C). Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete (or has reached optimal conversion), cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Visualizations
Caption: A troubleshooting workflow for optimizing the Suzuki coupling of this compound.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
Technical Support Center: Synthesis of 2,6-Dibromo-3-methoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Dibromo-3-methoxypyridine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on a plausible synthetic route involving the direct bromination of 3-methoxypyridine.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no conversion of starting material (3-methoxypyridine) | - Inactive brominating agent.- Insufficient reaction temperature.- Poor quality of solvent or reagents. | - Use a fresh batch of N-Bromosuccinimide (NBS) or bromine.- Ensure the reaction temperature is maintained within the optimal range (refer to protocol).- Use anhydrous solvents and high-purity reagents. |
| Formation of monobrominated products (e.g., 2-bromo-3-methoxypyridine) | - Insufficient amount of brominating agent.- Short reaction time. | - Increase the molar equivalents of the brominating agent (e.g., >2 equivalents).- Extend the reaction time and monitor the progress by TLC or GC-MS. |
| Formation of polybrominated side products (tribromo-methoxypyridine) | - Excess of brominating agent.- High reaction temperature. | - Carefully control the stoichiometry of the brominating agent.- Perform the reaction at a lower temperature and monitor closely. |
| Formation of isomeric dibromo products | - The directing effect of the methoxy group can lead to substitution at other positions, although 2 and 6 are strongly favored. | - Optimize reaction conditions (solvent, temperature) to favor the desired isomer.- Purification by column chromatography or recrystallization is crucial. |
| Product degradation or charring | - Excessively high reaction temperature.- Presence of strong acids or bases leading to decomposition. | - Maintain the reaction temperature as specified in the protocol.- Ensure the reaction is performed under neutral or mildly acidic conditions as required. |
| Difficulties in product isolation and purification | - Similar polarities of the desired product and side products. | - Employ high-performance liquid chromatography (HPLC) for purification.- Consider derivatization to facilitate separation, followed by removal of the protecting group. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and plausible route is the direct dibromination of 3-methoxypyridine using a suitable brominating agent like N-Bromosuccinimide (NBS) or elemental bromine in a suitable solvent.
Q2: What are the expected major side products in this synthesis?
The primary side products are typically monobrominated intermediates (2-bromo-3-methoxypyridine and 6-bromo-3-methoxypyridine) and potentially over-brominated products (e.g., 2,4,6-tribromo-3-methoxypyridine). The formation of other isomeric dibrominated products is also possible but generally in lower yields due to the directing effect of the methoxy group.
Q3: How can I monitor the progress of the reaction?
The reaction can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This will allow you to track the consumption of the starting material and the formation of the desired product and any side products.
Q4: What purification techniques are most effective for isolating this compound?
Column chromatography on silica gel is a standard and effective method for purifying the crude product. A solvent system of ethyl acetate and hexane is often a good starting point for elution. Recrystallization from a suitable solvent can also be employed for further purification.
Q5: Are there any specific safety precautions I should take during this synthesis?
Yes. Brominating agents such as bromine and NBS are corrosive and toxic. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn. Handle all chemicals with care and consult the safety data sheets (SDS) before use.
Experimental Protocol: Synthesis of this compound
This protocol describes a plausible method for the synthesis of this compound via the direct bromination of 3-methoxypyridine.
Materials:
-
3-Methoxypyridine
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid (concentrated)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxypyridine (1.0 eq) in anhydrous dichloromethane.
-
Carefully add concentrated sulfuric acid (catalytic amount) to the solution.
-
Add N-Bromosuccinimide (2.2 eq) portion-wise to the stirred solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion of the reaction (typically several hours), cool the mixture to room temperature.
-
Quench the reaction by slowly adding saturated sodium thiosulfate solution to neutralize any remaining bromine.
-
Carefully add saturated sodium bicarbonate solution to neutralize the acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Visualizations
Caption: Synthetic pathway for this compound and potential side reactions.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Technical Support Center: Purification of Substituted Pyridines
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of substituted pyridines. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification of substituted pyridines.
Issue 1: Presence of Water in the Pyridine Sample
Question: My substituted pyridine sample is wet. How can I effectively dry it?
Answer: Substituted pyridines are often hygroscopic, readily absorbing moisture from the atmosphere. Additionally, pyridine itself forms a minimum boiling azeotrope with water, making simple distillation an ineffective method for complete water removal.[1] The appropriate drying method depends on the required level of dryness and the stability of the specific substituted pyridine.
Troubleshooting Steps:
-
Initial Drying (Pre-drying): For samples with significant water content, use a suitable desiccant. Solid potassium hydroxide (KOH) or sodium hydroxide (NaOH) are commonly used for this purpose.[1]
-
Final Drying & Distillation: To obtain anhydrous substituted pyridines, a more rigorous drying agent followed by distillation is necessary. Calcium hydride (CaH₂) is a highly effective agent for this step.[1]
-
Azeotropic Distillation: An alternative to chemical drying is azeotropic distillation. This involves adding a solvent like toluene or benzene to form a lower-boiling azeotrope with water, which is then distilled off.[1]
Issue 2: Tailing of Peaks During Chromatographic Purification
Question: Why do the chromatographic peaks for my substituted pyridine derivatives show significant tailing?
Answer: Peak tailing is a frequent issue when purifying basic compounds like substituted pyridines. It is primarily caused by strong interactions between the basic nitrogen atom in the pyridine ring and acidic residual silanol groups on the surface of silica-based stationary phases.[2] This can lead to poor separation and inaccurate quantification. Other causes can include column overload or a mismatch between the sample solvent and the mobile phase.[2]
Troubleshooting Steps:
-
Mobile Phase Modification:
-
pH Adjustment: Lowering the mobile phase pH (e.g., to 2.5-3.0) can protonate the silanol groups, minimizing their interaction with the basic analyte.[2]
-
Use of Additives: Adding a competing base, such as triethylamine (TEA), to the mobile phase can shield the active silanol sites from the pyridine compound.[2]
-
-
Choice of Stationary Phase:
-
Consider using end-capped silica columns or switching to a different stationary phase like alumina or a polymer-based column.[2]
-
-
Optimize Chromatographic Conditions:
Issue 3: Difficulty in Separating Close-Boiling Isomers
Question: I am struggling to separate isomeric substituted pyridines with very similar boiling points. What methods can I use?
Answer: The separation of isomers, such as picolines (methylpyridines) and lutidines (dimethylpyridines), is a significant challenge due to their similar physicochemical properties.[3][4] Conventional fractional distillation is often inefficient in these cases.[3]
Alternative Separation Strategies:
-
Extractive Distillation: This technique involves adding a high-boiling solvent that interacts differently with each isomer, altering their relative volatilities and facilitating separation by distillation.[3]
-
Complexation and Crystallization: One isomer can be selectively precipitated from a mixture by forming a salt or complex with a specific agent. For example, oxalic acid can be used to selectively crystallize γ-picoline from a mixture with its isomers.[3][5]
-
Chromatography: High-performance liquid chromatography (HPLC), especially with specialized columns, can exploit subtle differences in the interactions of isomers with the stationary phase to achieve separation.[3]
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in substituted pyridines?
A1: Besides water, common impurities include homologues like picolines and lutidines, which often have boiling points close to the desired product.[1][4] Other non-basic substances and residual starting materials or by-products from the synthesis can also be present.[1][6] Discoloration (yellow or brown appearance) can indicate the presence of degradation products.[1][4]
Q2: How can I remove colored impurities from my substituted pyridine product?
A2: Discoloration is often due to impurities or degradation.[1][6] Purification by distillation, potentially after treatment with a drying agent like KOH or an oxidizing agent like KMnO₄, can yield a colorless product.[1] For solid compounds, treatment with activated carbon followed by recrystallization is an effective method to remove colored impurities.[6]
Q3: My solid substituted pyridine "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" happens when the solute comes out of the solution above its melting point. To resolve this, you can try the following:
-
Increase the amount of solvent to avoid oversaturation.[6]
-
Change the solvent system to one with a lower boiling point or different polarity.[4][6]
-
Ensure a slower cooling rate to allow for proper crystal formation.[3]
Q4: How should I store purified, anhydrous substituted pyridines?
A4: Anhydrous substituted pyridines should be stored in tightly sealed, dark glass bottles to protect them from moisture and light, which can cause degradation.[1] Storing under an inert atmosphere (e.g., nitrogen or argon) is also recommended for sensitive compounds.
Data Presentation
Table 1: Comparison of Drying Methods for Pyridine
| Drying Method | Agent/Solvent | Typical Purity | Notes |
| Pre-drying | Solid KOH or NaOH | Removes bulk water | A preliminary step for very wet samples.[1] |
| Chemical Drying & Distillation | Calcium Hydride (CaH₂) | Anhydrous | Highly effective for obtaining very dry pyridine.[1] |
| Azeotropic Distillation | Toluene or Benzene | Anhydrous | Useful alternative to chemical drying agents.[1] |
Table 2: Troubleshooting Chromatographic Peak Tailing for Substituted Pyridines
| Approach | Modification | Rationale |
| Mobile Phase | Lower pH (e.g., 2.5-3.0) | Protonates residual silanols, reducing interaction with basic analytes.[2] |
| Add competing base (e.g., TEA) | Shields active silanol sites from the pyridine compound.[2] | |
| Stationary Phase | Use end-capped silica column | Reduces the number of available acidic silanol groups.[2] |
| Switch to alumina or polymer-based column | Provides a different separation mechanism with fewer acidic sites.[2] | |
| Conditions | Decrease sample concentration | Prevents column overload.[2] |
Experimental Protocols
Protocol 1: Drying of a Substituted Pyridine using KOH and CaH₂
This protocol describes a general procedure for drying a substituted pyridine. The stability of the specific substituted pyridine to the drying agents should be considered.
-
Pre-drying: Add solid potassium hydroxide (KOH) pellets (approximately 10-20 g/L) to the substituted pyridine in a flask. Allow the mixture to stand for several hours, or overnight, with occasional swirling.[1]
-
Decanting: Carefully decant the pyridine from the KOH pellets into a dry distillation flask.
-
Adding Calcium Hydride: Add calcium hydride (CaH₂) powder (approximately 5-10 g/L) to the decanted pyridine. Caution: CaH₂ reacts with water to produce hydrogen gas; ensure the setup is not sealed.[1]
-
Refluxing: Fit the flask with a reflux condenser protected by a drying tube and reflux the mixture for a few hours. This allows the CaH₂ to react completely with any residual water.[1]
-
Distillation: Distill the dry substituted pyridine from the CaH₂ under appropriate conditions (atmospheric or reduced pressure, depending on the boiling point).
Protocol 2: Purification of a Solid Substituted Pyridine by Recrystallization
This protocol outlines a general method for purifying a solid substituted pyridine.
-
Solvent Selection: Choose a suitable solvent or solvent system in which the substituted pyridine is soluble at high temperatures but sparingly soluble at low temperatures. The impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
-
Dissolution: Dissolve the crude substituted pyridine in the minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the mixture for a short period.[6]
-
Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.[6]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: A general experimental workflow for the purification of substituted pyridines.
Caption: A troubleshooting guide for peak tailing in the chromatography of substituted pyridines.
References
Technical Support Center: Catalyst Selection for Mono-Arylation of 2,6-Dibromopyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selective mono-arylation of 2,6-dibromopyridine. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate successful and reproducible outcomes in your organic synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving selective mono-arylation of 2,6-dibromopyridine?
A1: The main challenge lies in controlling the regioselectivity to prevent the formation of the di-arylated byproduct. The electronic properties of the pyridine ring and the presence of two bromine atoms allow for either mono- or di-substitution.[1] Achieving high selectivity for the mono-arylated product requires careful optimization of the catalyst system, base, solvent, and reaction temperature.[1][2] The C2 and C6 positions have similar reactivity, making selective mono-functionalization difficult without fine-tuning the reaction conditions.
Q2: Which catalytic systems are most effective for mono-arylation?
A2: Palladium-based catalysts are the most common and effective for this transformation. For Suzuki-Miyaura cross-coupling, catalyst systems like Pd(OAc)₂ with a sterically hindered phosphine ligand such as SPhos are highly effective for achieving mono-arylation.[1] For Buchwald-Hartwig amination, various palladium precursors combined with electron-rich ligands have been successfully employed.[2][3] N-heterocyclic carbene (NHC) ligands have also shown great promise, allowing for selective mono-arylation even at low catalyst loadings and ambient temperatures.[4]
Q3: How does the choice of ligand influence the selectivity of the reaction?
A3: The ligand is a critical factor in controlling selectivity. Sterically bulky, electron-rich phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos), can promote the desired mono-arylation by creating a sterically hindered environment around the palladium center.[1][5] This steric hindrance can disfavor the second oxidative addition step required for di-arylation. N-heterocyclic carbene (NHC) ligands are also highly effective in promoting selective mono-arylation.[4]
Q4: What role does the base play in controlling the reaction outcome?
A4: The base is crucial for activating the coupling partners and for the overall efficiency of the catalytic cycle.[6] For Suzuki-Miyaura reactions, bases like K₃PO₄ and K₂CO₃ are commonly used.[1] In Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) are essential for catalyst turnover.[3] The strength and nature of the base can influence the reaction rate and selectivity, and screening different bases is often necessary for optimization.[7]
Troubleshooting Guide
Problem 1: Low or no yield of the desired mono-arylated product.
-
Potential Cause: Inactive catalyst.
-
Suggested Solution: Oxygen can deactivate palladium catalysts. Ensure your reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) and that all solvents are thoroughly degassed.[7][8] Consider using a well-defined palladium precatalyst (e.g., a G3 or G4 palladacycle) to ensure the efficient generation of the active Pd(0) species.[8]
-
-
Potential Cause: Poor quality reagents.
-
Potential Cause: Suboptimal reaction temperature.
-
Suggested Solution: While many reactions are run at elevated temperatures (80-100 °C)[1], some highly active catalyst systems can perform the reaction at room temperature.[4] If you observe decomposition, try lowering the reaction temperature. Conversely, if the reaction is sluggish, a moderate increase in temperature may improve the yield.
-
Problem 2: Significant formation of the di-arylated byproduct.
-
Potential Cause: Reaction time is too long.
-
Suggested Solution: Monitor the reaction closely using TLC or LC-MS. Stop the reaction as soon as the starting 2,6-dibromopyridine is consumed to prevent the subsequent arylation of the mono-substituted product.[8]
-
-
Potential Cause: Catalyst system favors di-substitution.
-
Suggested Solution: Switch to a catalyst system known to favor mono-arylation. This typically involves using a bulkier ligand like SPhos for Suzuki couplings or a specific NHC ligand.[1][4] Reducing the amount of the arylating agent to slightly less than one equivalent can also favor mono-substitution.
-
-
Potential Cause: High reaction temperature.
-
Suggested Solution: High temperatures can sometimes overcome the steric barrier that prevents the second arylation.[8] Attempting the reaction at a lower temperature may increase selectivity for the mono-arylated product.
-
Problem 3: Presence of side products like homocoupled boronic acid or hydrodehalogenated pyridine.
-
Potential Cause: Oxygen contamination.
-
Suggested Solution: Homocoupling of boronic acids is often promoted by the presence of oxygen. Ensure rigorous degassing of solvents and maintaining a positive pressure of inert gas.
-
-
Potential Cause: Slow transmetalation step.
-
Suggested Solution: Protodehalogenation (replacement of a bromine atom with hydrogen) can compete with the desired coupling if the transmetalation step is slow.[7] Using a stronger base or a different solvent system can sometimes accelerate the desired catalytic cycle over this decomposition pathway.[7] Using more stable boronic acid derivatives like pinacol esters or potassium trifluoroborate salts can also minimize side reactions.[5]
-
Quantitative Data Summary
The following tables summarize the performance of various catalyst systems for the mono-arylation of 2,6-dibromopyridine.
Table 1: Catalyst Systems for Suzuki-Miyaura Mono-Arylation
| Pd Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Selectivity | Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | High (Mono) | High |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | 1,4-Dioxane | 80-100 | 12-24 | Effective (Mono) | - |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | Di-arylated | Good |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2 | Di-arylated | High |
Data compiled from literature sources.[1] Yields and selectivity are highly dependent on the specific arylboronic acid used.
Table 2: Catalyst Systems for Buchwald-Hartwig Mono-Amination
| Pd Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Selectivity | Yield (%) |
| Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 80-110 | 12-24 | High (Mono) | Varies |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 18 | Good (Mono) | Varies |
| PEPPSI-IPr | - | LiHMDS | THF/Toluene | 60 | Varies | High (Mono) | Good |
Data represents typical conditions reported for Buchwald-Hartwig amination of halo-pyridines.[2][3][10] Performance is substrate-dependent.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Mono-Arylation
-
Reaction Setup: In a Schlenk flask or sealed vial under an inert atmosphere (Argon or Nitrogen), add 2,6-dibromopyridine (1.0 equiv.), the arylboronic acid (1.0-1.2 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 1.1-1.2 equiv. relative to Pd).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene/H₂O mixture) via syringe.[1]
-
Reaction: Seal the flask and place it in a preheated oil bath at the desired temperature (e.g., 80-100 °C). Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).[1]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and perform an aqueous work-up, washing with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Mono-Amination
-
Reaction Setup: To an oven-dried, sealed tube or flask, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the ligand (e.g., XPhos, 1.1-1.2 equiv. relative to Pd), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Reagent Addition: Add 2,6-dibromopyridine (1.0 equiv.) and the amine (1.0-1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) under a counterflow of inert gas.
-
Reaction: Seal the tube and heat the mixture in an oil bath to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the required time (12-24 h).
-
Monitoring: Track the reaction's progress by TLC or LC-MS.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with a suitable organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate in vacuo, and purify the crude residue by flash column chromatography.
Visual Guides
The following diagrams illustrate key workflows and decision-making processes for the mono-arylation of 2,6-dibromopyridine.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Decision tree for catalyst system selection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective palladium-catalysed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Ring walking as a regioselectivity control element in Pd-catalyzed C-N cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
preventing over-substitution in dibromopyridine reactions
Welcome to the technical support center for preventing over-substitution in dibromopyridine reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. Below, you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during the synthesis and functionalization of dibromopyridines.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am trying to perform a selective monobromination on a pyridine derivative, but I'm observing significant amounts of di- and polybrominated products. How can I improve the selectivity?
A1: Achieving selective monobromination of pyridines can be challenging due to the activating or deactivating nature of substituents and the reaction conditions. Over-bromination is a common side reaction. Here are several strategies to enhance selectivity for the desired monobrominated product:
-
Control of Stoichiometry: Carefully control the stoichiometry of the brominating agent. Using a limiting amount of the brominating agent (e.g., 0.9 to 1.1 equivalents) can significantly reduce the formation of over-brominated products.
-
Choice of Brominating Agent: The choice of brominating agent is crucial. N-Bromosuccinimide (NBS) is often a milder and more selective reagent compared to elemental bromine (Br₂).[1][2] For instance, the use of NBS in acetonitrile has been shown to allow for the regioselective monobromination of various activated pyridines in high yields.[2]
-
Reaction Temperature: Lowering the reaction temperature can help to control the reactivity and improve selectivity. Reactions carried out at 0 °C or even lower temperatures often favor the formation of the monobrominated product.
-
Slow Addition: Adding the brominating agent dropwise or in portions over an extended period can maintain a low concentration of the reagent in the reaction mixture, thereby disfavoring multiple substitutions.
-
Solvent Effects: The choice of solvent can influence the selectivity. Non-polar solvents may sometimes offer better selectivity compared to polar solvents, although this is highly substrate-dependent.[2]
Q2: My palladium-catalyzed cross-coupling reaction on a dibromopyridine is leading to a mixture of mono- and di-substituted products. How can I favor monosubstitution?
A2: Selective mono-functionalization of dibromopyridines in palladium-catalyzed cross-coupling reactions depends on the differential reactivity of the two C-Br bonds, which is influenced by electronic and steric factors. Here are some strategies to promote selective mono-substitution:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can often enhance selectivity for reaction at the more sterically accessible or electronically favored position. For instance, in 2,4-dibromopyridine, C2-arylation is typically favored with common palladium catalysts.[3] However, specific ligands can alter this selectivity.[4][5]
-
Reaction Temperature and Time: Milder reaction conditions, such as lower temperatures and shorter reaction times, can favor mono-substitution.[6] Over-reaction to the di-substituted product can often be minimized by carefully monitoring the reaction progress and stopping it once the desired mono-substituted product is maximized.
-
Catalyst Loading: Using a lower catalyst loading can sometimes help to improve selectivity for the mono-coupled product.
-
Nature of the Coupling Partner: The reactivity of the organometallic coupling partner (e.g., boronic acid, organozinc reagent) can also influence the outcome. More reactive coupling partners may lead to a higher propensity for di-substitution.
Q3: I am observing poor regioselectivity in the bromination of a substituted pyridine. How can I control which position is brominated?
A3: Regioselectivity in pyridine bromination is a complex interplay of electronic and steric effects of the substituents on the ring, as well as the reaction conditions. The pyridine nitrogen is deactivating and generally directs electrophilic substitution to the 3- and 5-positions.[7]
-
Directing Effects of Substituents:
-
Electron-Donating Groups (EDGs) like -NH₂, -OH, and -OCH₃ are activating and ortho-, para-directing. The final regioselectivity will be a balance between the C3-directing effect of the ring nitrogen and the ortho-, para-directing effect of the substituent.[2][7]
-
Electron-Withdrawing Groups (EWGs) such as -NO₂ and -CN are deactivating and meta-directing, which reinforces the inherent C3/C5 selectivity of the pyridine ring.[7]
-
-
Steric Hindrance: Bulky substituents can block access to adjacent positions, thereby directing the incoming electrophile to more sterically accessible sites.[8][9][10]
-
Use of Protecting Groups: The pyridine nitrogen can be protected, for example, as an N-oxide. This alters the electronic properties of the ring and can change the regiochemical outcome of halogenation.[7][11]
-
Zincke Imine Intermediates: A strategy involving the ring-opening of pyridines to Zincke imine intermediates can allow for highly regioselective halogenation at the 3-position under mild conditions.[12][13]
Troubleshooting Guides
Problem 1: Excessive Di-bromination in the Synthesis of a Monobromopyridine
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect stoichiometry of brominating agent. | Use a slight deficiency or stoichiometric amount (0.9-1.0 equivalents) of the brominating agent (e.g., NBS). | Reduced formation of the di-brominated byproduct. |
| Reaction temperature is too high. | Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C). | Increased selectivity for the monobrominated product. |
| Rapid addition of the brominating agent. | Add the brominating agent slowly and dropwise to the reaction mixture. | Maintains a low concentration of the brominating agent, minimizing over-reaction. |
| Highly activating substituents on the pyridine ring. | Consider using a milder brominating agent or protecting the activating group if possible. | Attenuated reactivity leading to improved selectivity. |
Problem 2: Lack of Selectivity in Palladium-Catalyzed Mono-arylation of Dibromopyridine
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate ligand for the palladium catalyst. | Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands with different steric and electronic properties.[4][5] | Identification of a ligand that promotes selective reaction at one of the C-Br positions. |
| Reaction conditions are too harsh. | Decrease the reaction temperature and shorten the reaction time. Monitor the reaction closely by TLC or LC-MS.[6] | Favoring the formation of the mono-arylated product by preventing the second coupling reaction. |
| High catalyst loading. | Reduce the amount of palladium catalyst used in the reaction. | Potentially slower reaction but with improved selectivity for mono-substitution. |
| Base and solvent are not optimal. | Experiment with different bases (e.g., K₂CO₃, Cs₂CO₃) and solvent systems. | Fine-tuning of the reaction conditions to enhance selectivity. |
Experimental Protocols
Protocol 1: General Procedure for Selective Monobromination using NBS[2]
-
Dissolution: Dissolve the substituted pyridine (1.0 equiv) in acetonitrile.
-
Inert Atmosphere: Purge the reaction flask with an inert gas (e.g., nitrogen or argon).
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.
-
Addition of NBS: Slowly add N-bromosuccinimide (1.0-1.1 equiv) to the cooled solution in portions.
-
Reaction Monitoring: Stir the reaction mixture at the same temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Selective Palladium-Catalyzed Mono-Suzuki Coupling[6]
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the dibromopyridine (1.0 equiv), arylboronic acid (1.1 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add degassed solvent (e.g., toluene/water mixture).
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion (or when the desired mono-substituted product is maximized), cool the reaction to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to isolate the mono-substituted product.
Visualizations
Caption: Troubleshooting workflow for over-substitution in dibromopyridine reactions.
Caption: Experimental workflow for selective monobromination of pyridines.
References
- 1. daneshyari.com [daneshyari.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Pyridine synthesis [organic-chemistry.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yield in Buchwald-Hartwig amination of pyridines
Welcome to the technical support center for the Buchwald-Hartwig amination of pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their reaction conditions for this powerful C-N bond-forming reaction.
Troubleshooting Guide
Low yields in the Buchwald-Hartwig amination of pyridines can arise from a variety of factors. The following table summarizes common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inappropriate Ligand: The ligand may not be suitable for the specific pyridine substrate or amine. Pyridine nitrogen can coordinate to the palladium center and inhibit catalysis. | Screen a panel of bulky, electron-rich phosphine ligands. Popular choices for pyridyl substrates include Josiphos-type ligands, BrettPhos, and XPhos.[1] |
| Incorrect Base: The pKa of the base may be too low for efficient deprotonation of the amine or the base may have poor solubility.[2] | For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ are recommended.[2] For less sensitive systems, strong bases like NaOtBu or LHMDS can be effective.[2][3] Consider using a combination of an inorganic and a soluble organic base (e.g., DBU + NaTFA).[2] | |
| Suboptimal Solvent: The solvent may not adequately solubilize the reactants or the base. Some solvents can also inhibit the reaction. | Toluene, dioxane, and THF are commonly used.[4][5] Avoid chlorinated solvents, acetonitrile, and pyridine as they can bind to the palladium catalyst.[2] | |
| Catalyst Deactivation: The palladium catalyst can be deactivated by various species in the reaction mixture. | Use a pre-catalyst to ensure efficient generation of the active Pd(0) species.[2] Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. | |
| Side Reactions | Hydrodehalogenation: The aryl halide is reduced instead of undergoing amination. | This can be more prevalent with primary amines.[1] Optimizing the ligand and reaction temperature can mitigate this side reaction. |
| Homocoupling of Aryl Halide: Two molecules of the aryl halide couple to form a biaryl species. | Lowering the reaction temperature and catalyst loading may reduce homocoupling. | |
| Reaction with Other Functional Groups: The base may react with other sensitive functional groups on the substrates. | Use a weaker base if your substrate contains base-sensitive functionalities like esters or nitro groups.[3] | |
| Poor Reproducibility | Inconsistent Base Quality: The particle size and purity of inorganic bases can significantly impact the reaction rate.[2] | Grind the inorganic base before use or add celite to prevent clumping, especially in scale-up reactions.[2] Ensure the base is dry and of high purity. |
| Variable Agitation Rate: In heterogeneous mixtures, the rate of stirring can affect the reaction rate.[2] | Maintain a consistent and vigorous stirring rate to ensure good mixing of the solid and liquid phases. |
Frequently Asked Questions (FAQs)
Q1: Why is the Buchwald-Hartwig amination of pyridines often more challenging than that of other aryl halides?
A1: The nitrogen atom in the pyridine ring can act as a ligand and coordinate to the palladium catalyst. This can lead to catalyst inhibition and slower reaction rates. The choice of a suitable bulky ligand is crucial to sterically disfavor this unproductive binding and promote the desired catalytic cycle.[1]
Q2: Which palladium precursor should I use?
A2: While Pd(OAc)₂ and Pd₂(dba)₃ are common choices, pre-catalysts are often preferred for better reproducibility and cleaner reactions.[6] Pre-catalysts are more stable and efficiently generate the active Pd(0) species upon activation with a base.[2]
Q3: My reaction is very slow. Should I increase the temperature?
A3: Increasing the temperature can often improve the reaction rate, especially when using weaker bases.[7] However, for thermally sensitive substrates, this may lead to decomposition. A careful optimization of temperature is recommended, often in the range of 80-110 °C.
Q4: I am using an aryl chloride, and the reaction is not working. What should I do?
A4: Aryl chlorides are generally less reactive than aryl bromides or iodides in Buchwald-Hartwig aminations due to the stronger C-Cl bond, which makes oxidative addition more difficult.[6] For aryl chlorides, more electron-rich and bulky ligands (e.g., XPhos, SPhos) and higher temperatures are often required. If possible, switching to the corresponding aryl bromide or iodide will likely improve the reaction outcome.[6]
Q5: Can I run the reaction open to the air?
A5: It is highly recommended to perform Buchwald-Hartwig aminations under an inert atmosphere (argon or nitrogen). The palladium(0) catalytic species is sensitive to oxidation by air, which can lead to catalyst deactivation and lower yields.[3]
Experimental Protocols
General Procedure for Ligand Screening
-
To a dried reaction vial, add the pyridyl halide (1.0 mmol), the amine (1.2 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol).
-
Add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol %) and the specific phosphine ligand (0.048 mmol, 4.8 mol %).
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Seal the vial under an inert atmosphere (e.g., argon).
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 16-24 hours).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by a suitable method (e.g., ¹H NMR, LC-MS) to determine the conversion and yield.
General Procedure for Base Optimization
-
Set up parallel reactions in dried reaction vials.
-
To each vial, add the pyridyl halide (1.0 mmol) and the amine (1.2 mmol).
-
To each vial, add a different base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, LHMDS) in the appropriate amount (typically 1.5-2.0 equivalents).
-
Add the palladium precursor (e.g., a pre-catalyst like XPhos Pd G3, 0.02 mmol, 2 mol %).
-
Add the anhydrous, degassed solvent (e.g., dioxane, 5 mL).
-
Seal the vials under an inert atmosphere.
-
Stir the reaction mixtures at the desired temperature (e.g., 90 °C) for a set time.
-
Work up and analyze the reactions as described in the ligand screening protocol.
Visualization
Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination of pyridines.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. reddit.com [reddit.com]
- 7. youtube.com [youtube.com]
managing reaction temperature for methylation of hydroxypyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the methylation of hydroxypyridines. The following information is intended to help manage reaction temperature and address common challenges encountered during these synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of hydroxypyridine methylation?
Hydroxypyridines are ambident nucleophiles, meaning they can be alkylated at two different positions: the nitrogen atom to form N-methyl-pyridones, or the oxygen atom of the hydroxyl group to form O-methyl-hydroxypyridines. The ratio of these products is influenced by several factors, including the structure of the hydroxypyridine, the methylating agent, the solvent, and critically, the reaction temperature.
Q2: How does reaction temperature influence the selectivity (N- vs. O-methylation) of the reaction?
Reaction temperature is a critical parameter that can shift the selectivity between N- and O-methylation by favoring either kinetic or thermodynamic control.[1][2][3][4]
-
Kinetic Control: At lower temperatures, the reaction is often under kinetic control, meaning the product that forms the fastest is favored.[1][2][3][5] This is typically the product with the lower activation energy barrier. For hydroxypyridines, this can often lead to a higher proportion of the O-methylated product.
-
Thermodynamic Control: At higher temperatures, the reaction is more likely to be under thermodynamic control.[1][2][3][5] With sufficient energy to overcome the activation barriers of both forward and reverse reactions, an equilibrium can be established, favoring the most stable product.[1][3][5] In many cases, the N-methylated pyridone is the more thermodynamically stable isomer.
Q3: What are common side reactions when methylating hydroxypyridines, and how can temperature management help?
Besides the desired N- or O-methylation, side reactions can occur, reducing the yield and purity of the target compound. Optimizing the reaction temperature is crucial to minimize these side products.[6] Higher temperatures can sometimes lead to decomposition of the starting material or products, or promote the formation of undesired byproducts.[6] Careful control of the reaction temperature can help to favor the desired reaction pathway.
Q4: How can I monitor the progress of my methylation reaction?
The progress of the reaction should be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7] This allows for the determination of when the starting material has been consumed and helps to prevent the formation of degradation products from prolonged reaction times or excessive temperatures.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Suggestions |
| Low Yield | Incomplete reaction: The reaction may not have gone to completion due to insufficient temperature or reaction time. | Gradually increase the reaction temperature in increments of 5-10°C and monitor the reaction progress by TLC or GC-MS. Ensure the reaction is stirred for a sufficient duration. |
| Decomposition: The reaction temperature may be too high, causing decomposition of the starting material, reagents, or product. | Lower the reaction temperature. Consider using a milder methylating agent. Check the stability of your starting material and product at the reaction temperature. | |
| Poor Selectivity (undesired N/O ratio) | Suboptimal temperature for desired isomer: The reaction temperature may be favoring the formation of the undesired isomer (kinetic vs. thermodynamic product). | To favor the kinetic product (often O-methylated) , try lowering the reaction temperature.[1][2][3] To favor the thermodynamic product (often N-methylated) , try increasing the reaction temperature to allow the reaction to reach equilibrium.[1][2][3][5] |
| Solvent effects: The solvent can influence the nucleophilicity of the nitrogen and oxygen atoms. | Experiment with different solvents (e.g., polar aprotic like DMF or acetonitrile, or nonpolar like toluene) as this can alter the product ratio. | |
| Formation of Multiple Byproducts | Reaction temperature is too high: Elevated temperatures can promote various side reactions. | Reduce the reaction temperature.[6] A slow, controlled addition of the methylating agent can also help prevent localized high concentrations that may lead to side reactions.[6] |
| Reaction Not Starting | Insufficient activation energy: The reaction temperature may be too low to initiate the reaction. | Gradually increase the temperature and monitor for any changes. Ensure that the reagents are of good quality and that the catalyst, if used, is active. |
Experimental Protocols & Data
The optimal reaction temperature for methylation of hydroxypyridines is highly dependent on the specific substrate, reagents, and desired outcome. Below are examples of temperature conditions reported in various procedures.
| Reaction | Substrate | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Nitration of 3-Methylpyridine-1-oxide | 3-Methylpyridine-1-oxide | H₂SO₄, HNO₃ | - | 100-105 | 2 h | 70-73 | [8] |
| Reduction of 3-Methyl-4-nitropyridine-1-oxide | 3-Methyl-4-nitropyridine-1-oxide | 10% Pd/C, H₂ | Ethanol | Room Temp | 36 h | ~95 | [8] |
| Diazotization & Hydrolysis | 3-Methyl-4-aminopyridine | NaNO₂, H₂SO₄, H₂O | Water | 0-5 then heat | - | - | [8] |
| Methylation of p-hydroxybenzaldehyde | p-hydroxybenzaldehyde | Dimethyl sulfate, Sodium carbonate | - | 75-80 | 2 h | 99.9 | [9] |
| Methylation of acetovanillone | acetovanillone | Dimethyl sulfate, Sodium carbonate | - | 80-90 | 2 h | nearly quantitative | [9] |
| Vapor phase methylation of pyridine | Pyridine | Methanol | - | 265-295 | - | 53 | [10] |
| O-Arylation of 3-hydroxypyridine | 3-Hydroxypyridine | Aryl iodide, CuI, 1,10-Phenanthroline, Cs₂CO₃ | Toluene | 110 | 12-24 h | - | [7] |
| Gold(I)-catalyzed cyclization | 4-propargylaminoisoxazoles | JohnPhos AuCl, AgSbF₆, K₂CO₃ | 1,2-dichloroethane, MeOH | 60 | 3 h | - | [7] |
Visualizing Reaction Control & Troubleshooting
Caption: Kinetic vs. Thermodynamic control in hydroxypyridine methylation.
Caption: Troubleshooting workflow for temperature-related issues.
References
- 1. Thermodynamic_versus_kinetic_reaction_control [chemeurope.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. WO2011161612A1 - Process for preparing 4-hydroxypyridines - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. US4065504A - Process for the methylation of hydroxybenzene derivatives - Google Patents [patents.google.com]
- 10. US3428641A - Methylation of pyridines - Google Patents [patents.google.com]
Technical Support Center: Solvent Effects on Palladium-Catalyzed Reactions of Bromopyridines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the critical role of solvents in palladium-catalyzed cross-coupling reactions of bromopyridines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format for direct and actionable advice.
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura coupling of a bromopyridine with an arylboronic acid is resulting in a low yield. What are the likely solvent-related causes and how can I improve it?
Answer:
Low yields in the Suzuki-Miyaura coupling of bromopyridines are frequently linked to suboptimal solvent choice. The electron-deficient nature of the pyridine ring and its potential to coordinate with the palladium catalyst present unique challenges.[1][2] Here are key solvent-related factors to consider for troubleshooting:
-
Solvent Polarity and Composition: A biphasic solvent system, typically a mixture of an organic solvent and water, is often optimal for Suzuki couplings of bromopyridines.[3] This is because the inorganic base (e.g., K₂CO₃, K₃PO₄) has better solubility in the aqueous phase, while the organic substrates and the catalyst reside in the organic phase.[3]
-
Recommendation: A common and effective starting point is a 4:1 or 5:1 mixture of an ethereal solvent like 1,4-dioxane or THF with water.[3] For certain substrates, particularly with modern, bulky phosphine ligands, a less polar solvent like toluene in a biphasic mixture with water can also be highly effective.[3]
-
-
Oxygen Sensitivity: The active Pd(0) catalyst is highly sensitive to oxidation, which leads to catalyst deactivation.[3]
-
Recommendation: It is crucial to use thoroughly degassed solvents. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) for 30-60 minutes prior to use.[3] Maintaining an inert atmosphere throughout the reaction is critical.
-
-
Base Solubility: The chosen base must have sufficient solubility in the reaction medium to be effective in the catalytic cycle.
-
Recommendation: If you are using a non-polar solvent like toluene, the addition of water is often necessary to dissolve common inorganic bases.[3]
-
-
Microwave-Assisted Reactions: For microwave-assisted Suzuki couplings, polar solvents that efficiently absorb microwave energy are preferred.
-
Recommendation: Solvent systems like ethanol/water, acetonitrile/water, or DMF/water are often used in microwave-assisted protocols to accelerate the reaction.[4]
-
Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling
Issue 2: Side Reactions in Palladium-Catalyzed Couplings of Bromopyridines
Question: I am observing significant byproduct formation, such as homocoupling of the boronic acid and/or debromination of my bromopyridine starting material. How can the solvent influence these side reactions?
Answer:
The formation of byproducts is a common issue that can be significantly influenced by the solvent system.
-
Homocoupling: This side reaction, where the boronic acid couples with itself, is often promoted by the presence of oxygen.
-
Recommendation: The first line of defense is the rigorous degassing of all solvents and maintaining an inert atmosphere throughout the reaction.[3]
-
-
Protodebromination (Hydrodehalogenation): This involves the replacement of the bromine atom with a hydrogen atom. This can become a major pathway if the desired cross-coupling reaction is slow.
-
Recommendation: The choice of solvent can impact the rate of the cross-coupling reaction. Switching to a solvent system known to promote faster reaction rates for your specific coupling type can often minimize protodebromination.[3] For instance, in some Stille couplings, solvents like dioxane and DMF can lead to more dehalogenation compared to toluene, highlighting the solvent's role in influencing this side reaction.[3]
-
Issue 3: Catalyst Deactivation
Question: My reaction starts but then stalls, and I suspect catalyst deactivation. What is the role of the solvent in this?
Answer:
Catalyst deactivation is a frequent cause of incomplete reactions. The solvent plays a crucial role in maintaining the stability and activity of the palladium catalyst.
-
Coordination to the Palladium Center: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive species.[5]
-
Recommendation: The choice of solvent can influence the extent of this coordination. In some cases, coordinating solvents can compete with the pyridine substrate for binding to the palladium center, which can be either beneficial or detrimental depending on the specific reaction.
-
-
Presence of Oxidants: As previously mentioned, oxygen is a primary culprit in the deactivation of the active Pd(0) catalyst.
-
Recommendation: Ensure all solvents are thoroughly degassed and the reaction is performed under a strictly inert atmosphere.[3]
-
-
Ligand Solubility: The phosphine ligand must be soluble in the reaction solvent at the reaction temperature to effectively stabilize the palladium catalyst.
-
Recommendation: Always check the compatibility of your chosen ligand with the solvent system.
-
Solvent Selection Logic for Palladium-Catalyzed Reactions of Bromopyridines
Data Presentation: Quantitative Effects of Solvents
The following tables summarize quantitative data on the effect of solvents in various palladium-catalyzed reactions of bromopyridines and structurally similar aryl bromides. This data can serve as a guide for solvent selection and reaction optimization.
Table 1: Solvent Effects on Suzuki-Miyaura Coupling of Bromopyridines
| Bromopyridine Substrate | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O (5:1) | 120 (MW) | - | 81 | [6] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene | 70-80 | 18-22 | 40 | [7] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Acetonitrile | 70-80 | 18-22 | 36 | [7] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60 | [7] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Isopropanol | 100 | 20 (MW) | 64 | [8] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100 | 20 (MW) | 72 | [8] |
Table 2: Solvent Effects on Buchwald-Hartwig Amination of Bromopyridines
| Bromopyridine Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Volatile Amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | - | 55-98 | [2] |
| Aryl Bromide (general) | Aniline | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 110 | 8 | High | [9] |
| p-Bromotoluene | Piperazine | Pd(dba)₂ / (±)-BINAP | NaOtBu | m-Xylene | (MW) | - | High Selectivity | [5] |
Table 3: Solvent Effects on Heck Reaction of Aryl Bromides
| Aryl Bromide | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Conversion (%) | Reference |
| Bromobenzene | Styrene | Pd/C | Na₂CO₃ | NMP | 150 | 66 | [10] |
| Bromobenzene | Styrene | Pd/C | Na₂CO₃ | DMF | 150 | 65 | [10] |
| Bromobenzene | Styrene | Pd/C | Na₂CO₃ | DMF/H₂O | 150 | 91 | [10] |
| 4-Bromobenzonitrile | n-Butyl Acrylate | Pd(OAc)₂ / Norfloxacin | K₂CO₃ | DMA | - | Good to Excellent | [11] |
| 3-Bromopyridine | n-Butyl Acrylate | Pd(OAc)₂ / Supramolecular Ligand | K₂CO₃ | Toluene | 130 | 78 | [12] |
Table 4: Solvent Effects on Sonogashira Coupling of Bromopyridines
| Bromopyridine Substrate | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 96 | [13] |
| 2-Amino-3-bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 100 | 3 | 92 | [13] |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 85 | [13] |
| 4-Bromoanisole | Phenylacetylene | Pd-Ionanofluid | Et₃N | (Solvent-free) | 50 (MW) | 0.5 | up to 98 | [14] |
Experimental Protocols
This section provides detailed methodologies for key palladium-catalyzed reactions of bromopyridines.
Protocol 1: Suzuki-Miyaura Coupling of 3-Bromopyridine (Conventional Heating)
Materials:
-
3-Bromopyridine
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (3 mol%)
-
K₃PO₄ (2.0 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a dry round-bottom flask, add 3-bromopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Add Pd(PPh₃)₄ (0.03 mmol).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio (5 mL total volume) via syringe.
-
Stir the reaction mixture at 90 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of 2-Bromopyridine (Conventional Heating)
Materials:
-
2-Bromopyridine
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (1.5 mol%)
-
BINAP (3 mol%)
-
NaOtBu (1.4 equivalents)
-
Toluene (anhydrous and degassed)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol), BINAP (0.03 mmol), and NaOtBu (1.4 mmol).
-
Add 2-bromopyridine (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether, wash with brine, and dry the organic layer over MgSO₄.
-
Filter, concentrate, and purify the product by column chromatography or recrystallization.
Protocol 3: Heck Reaction of 3-Bromopyridine (Microwave-Assisted)
Materials:
-
3-Bromopyridine
-
n-Butyl acrylate (1.5 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
P(o-tol)₃ (4 mol%)
-
Et₃N (2.0 equivalents)
-
NMP (anhydrous and degassed)
Procedure:
-
In a microwave vial, combine 3-bromopyridine (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tol)₃ (0.04 mmol).
-
Add anhydrous NMP (3 mL), n-butyl acrylate (1.5 mmol), and Et₃N (2.0 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 140 °C for 30 minutes.
-
After cooling, dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by column chromatography.
Protocol 4: Sonogashira Coupling of 4-Bromopyridine (Microwave-Assisted)
Materials:
-
4-Bromopyridine
-
Phenylacetylene (1.2 equivalents)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
CuI (1 mol%)
-
Triethylamine (Et₃N)
Procedure:
-
To a microwave vial, add 4-bromopyridine (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.01 mmol).
-
Add triethylamine (3 mL) and phenylacetylene (1.2 mmol).
-
Seal the vial and heat in a microwave reactor at 100 °C for 10-20 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction, evaporate the solvent, and purify the residue by column chromatography.
Visualizations: Catalytic Cycles and Workflows
Simplified Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions
Experimental Workflow for Palladium-Catalyzed Reactions
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Heck Reaction—State of the Art [mdpi.com]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 10. researchgate.net [researchgate.net]
- 11. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Workup and Extraction of Pyridine-Containing Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the workup and extraction of pyridine-containing compounds.
Frequently Asked Questions (FAQs)
Q1: Why is pyridine often difficult to remove during an aqueous workup?
Pyridine is a basic, polar, and water-miscible organic compound.[1][2] Its basicity is due to the lone pair of electrons on the nitrogen atom, which is not part of the aromatic π-system.[1] This lone pair readily accepts a proton, making pyridine and its derivatives prone to forming water-soluble pyridinium salts in the presence of acid.[1] This property can make its separation from desired products challenging, especially if the product has similar solubility characteristics.
Q2: What are the most common methods for removing residual pyridine from a reaction mixture?
The three most widely used methods for removing pyridine are:
-
Acidic Wash: The organic layer is washed with a dilute aqueous acid (e.g., 1-5% HCl or 10% citric acid).[3][4] This protonates the pyridine to form a water-soluble pyridinium salt, which is then extracted into the aqueous phase.[3][5]
-
Copper (II) Sulfate Wash: For compounds that are sensitive to acid, washing with an aqueous solution of copper (II) sulfate (CuSO₄) is a mild and effective alternative.[3][6] Pyridine forms a water-soluble coordination complex with the copper ions, which partitions into the aqueous layer.[4][7] A color change in the aqueous layer to a deep blue or violet indicates the formation of the complex.[3][4]
-
Azeotropic Removal: When pyridine is used as a solvent, large quantities can be removed by co-evaporation with a solvent like toluene or heptane under reduced pressure.[3][4] The pyridine forms a lower-boiling azeotrope with the co-solvent, facilitating its removal.[4][8] This is often followed by an extractive workup to remove trace amounts.[6]
Q3: My desired product is acid-sensitive. How can I remove pyridine without using an acidic wash?
For acid-sensitive compounds, the recommended methods are:
-
Copper Sulfate (CuSO₄) Wash: This is the most common mild method. The reaction mixture is washed with an aqueous solution of copper sulfate, which complexes with pyridine and pulls it into the aqueous phase.[4][9]
-
Azeotropic Removal: Using a rotary evaporator to co-distill pyridine with a solvent like toluene or heptane is another effective, non-acidic option.[3][8]
-
Chromatography: Purification by column chromatography can effectively separate the product from residual pyridine.[4][7]
Q4: How can I tell if all the pyridine has been removed after a copper sulfate wash?
The aqueous copper sulfate solution provides a visual indicator. In the absence of pyridine, the solution is a light blue. When pyridine is present, it forms a complex with copper, turning the aqueous layer a deep blue or violet color.[3][4] You can continue washing with fresh copper sulfate solution until the blue color of the aqueous layer no longer intensifies, indicating that the pyridine has been removed.[4]
Q5: I performed an acidic wash, but I suspect my product, a pyridine derivative, has also moved into the aqueous layer. What should I do?
If your product is also basic and has formed a salt, it may be extracted into the acidic aqueous layer. To recover your product, you can basify the aqueous layer with a base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until it is pH > 8. This will deprotonate your product, making it less water-soluble. You can then re-extract your product from the aqueous layer using an organic solvent like ethyl acetate or dichloromethane.
Troubleshooting Guides
Issue 1: A persistent emulsion forms during extraction.
Cause: Emulsions are common when dealing with basic compounds like pyridine, especially during vigorous shaking.
Solution:
-
Add Brine: Add a small amount of a saturated aqueous sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[4]
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can sometimes resolve the issue.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
Issue 2: The product is water-soluble, and pyridine is present as a counter-ion.
Cause: When the desired product is an anion, the protonated pyridinium cation can act as the counter-ion, making the entire salt water-soluble.
Solution:
-
pH Adjustment & Extraction: Adjust the pH of the aqueous solution to be slightly basic (pH 8-9).[4][10] This ensures the pyridine is in its neutral, free base form. Then, perform multiple extractions with an organic solvent like dichloromethane (DCM) to remove the pyridine.[4][10]
-
Ion-Exchange Chromatography: Anionic exchange chromatography is a powerful technique for this scenario. The desired anionic product will bind to the column, while the neutral pyridine is washed through.[4][10] The pyridinium cation will also be exchanged for a cation from the mobile phase.[10]
Issue 3: Large volumes of pyridine were used as the reaction solvent.
Cause: When pyridine is the solvent, simple extraction is insufficient to remove the large quantity present.
Solution:
-
Initial Distillation: First, remove the bulk of the pyridine by distillation under reduced pressure.[6][11]
-
Azeotropic Removal: Add a co-solvent like toluene (in a 1:1 ratio to the remaining volume) and co-evaporate the mixture under reduced pressure.[3][4] This process may need to be repeated several times.[4]
-
Final Extractive Workup: After the bulk of the pyridine is removed, perform a standard acidic or copper sulfate wash to remove the final traces.[6]
Data Presentation
Table 1: Physicochemical Properties of Pyridine and Related Compounds
| Compound | pKa of Conjugate Acid | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| Pyridine | 5.25[1] | 79.10[2] | 115 | The basicity allows for easy conversion to its water-soluble salt.[1] |
| Pyridinium Hydrochloride | 5.25[1][2] | 115.56[12] | 222-224 (decomposes)[13][14] | Highly soluble in water and ethanol; insoluble in ether and aromatic hydrocarbons.[13][15] |
| 2-Methylpyridine (α-Picoline) | 5.94[16] | 93.13 | 129 | Slightly more basic than pyridine. |
| 4-Methylpyridine (γ-Picoline) | 6.02 | 93.13 | 145 | More basic than pyridine due to the electron-donating methyl group. |
| 2,6-Dimethylpyridine (2,6-Lutidine) | 6.64 | 107.15 | 144 | Increased basicity and steric hindrance around the nitrogen. |
Table 2: Common Reagents for Pyridine Removal
| Method | Reagent | Typical Concentration | Mechanism |
| Acidic Wash | Hydrochloric Acid (HCl) | 1-5% Aqueous Solution[4] | Forms water-soluble pyridinium chloride.[3][4] |
| Acidic Wash | Citric Acid | 5-10% Aqueous Solution[3] | A milder acid alternative, forms pyridinium citrate. |
| Mild Wash | Copper (II) Sulfate (CuSO₄) | 10-15% Aqueous Solution[3] | Forms a water-soluble copper-pyridine complex.[3][4] |
| Azeotropic Removal | Toluene | 1:1 ratio with remaining pyridine[4] | Forms a minimum boiling azeotrope.[4] |
| Azeotropic Removal | Heptane | N/A | An alternative to toluene, forms a lower-boiling azeotrope.[8] |
Mandatory Visualizations
Caption: Decision tree for selecting a pyridine removal method.
Caption: Acid-base extraction principle for pyridine removal.
Caption: Standard experimental workflow for an acidic wash.
Experimental Protocols
Protocol 1: Pyridine Removal via Dilute Acid Wash
This method is suitable for acid-stable organic compounds.
Methodology:
-
Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of dilute aqueous HCl (e.g., 1% to 5%).[4]
-
Stopper the funnel, invert, and vent to release any pressure. Shake the funnel for 30-60 seconds.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer, which now contains the pyridinium hydrochloride salt.[4]
-
Repeat the acid wash (steps 3-6) one or two more times to ensure complete removal of pyridine.[4]
-
To neutralize any remaining acid in the organic layer, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Wash the organic layer with brine (saturated NaCl solution) to remove excess water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product.
Protocol 2: Pyridine Removal via Copper (II) Sulfate Wash
This method is ideal for compounds that are sensitive to acidic conditions.
Methodology:
-
Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a 10-15% aqueous solution of copper (II) sulfate (CuSO₄).[3]
-
Shake the funnel for 30-60 seconds and allow the layers to separate.
-
Observe the aqueous layer. A deep blue or violet color indicates the presence of the pyridine-copper complex.[3]
-
Drain the aqueous layer.
-
Repeat the wash with fresh CuSO₄ solution until the color of the aqueous layer no longer deepens, indicating that all the pyridine has been complexed and removed.[4]
-
(Optional) To remove any residual copper salts from the organic layer, wash with a saturated aqueous solution of EDTA.[3]
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure.
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Sciencemadness Discussion Board - removal of pyridine - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]
- 12. chemimpex.com [chemimpex.com]
- 13. chemodex.com [chemodex.com]
- 14. Pyridinium chloride - Wikipedia [en.wikipedia.org]
- 15. CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride - Google Patents [patents.google.com]
- 16. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 2,6-Dibromo-3-methoxypyridine
This guide provides a detailed analysis of the expected ¹H NMR spectrum of 2,6-Dibromo-3-methoxypyridine. Due to the limited availability of direct experimental spectra for this specific compound, this guide leverages data from the closely related analogue, 2-Bromo-3-methoxypyridine, to provide a robust prediction of the spectral features. This comparison is intended for researchers, scientists, and drug development professionals who require an understanding of the spectroscopic characteristics of substituted pyridines.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to be simple, exhibiting signals for two aromatic protons and one methoxy group. The expected chemical shifts (δ) and coupling constants (J) are extrapolated from the known data for 2-Bromo-3-methoxypyridine. The primary difference will arise from the substitution of a hydrogen atom at position 6 with a bromine atom, which will influence the electronic environment and thus the chemical shifts of the remaining ring protons.
For comparison, the experimental ¹H NMR data for 2-Bromo-3-methoxypyridine in CDCl₃ at 400 MHz is presented below.[1]
| Compound | δ H-4 (ppm) | δ H-5 (ppm) | δ H-6 (ppm) | δ -OCH₃ (ppm) | J (Hz) |
| 2-Bromo-3-methoxypyridine | 7.12 (dd) | 7.21 (dd) | 7.97 (dd) | 3.90 (s) | J₄,₅ = 8.0, J₅,₆ = 4.8, J₄,₆ = 1.6 |
| This compound (Predicted) | ~7.2-7.4 (d) | ~7.0-7.2 (d) | - | ~3.9-4.0 (s) | J₄,₅ = ~8.0 |
Analysis of the Predicted Spectrum for this compound:
-
Aromatic Protons (H-4 and H-5): The two remaining aromatic protons at positions 4 and 5 will appear as a pair of doublets due to their ortho-coupling (³J). The coupling constant (J₄,₅) is expected to be around 8.0 Hz, which is typical for ortho-protons on a pyridine ring.[1] The electron-withdrawing effect of the second bromine atom at the 6-position is anticipated to have a slight deshielding effect on H-5 and a minor effect on H-4, leading to the predicted chemical shift ranges.
-
Methoxy Protons (-OCH₃): The protons of the methoxy group are expected to appear as a sharp singlet, as they have no adjacent protons to couple with. The chemical shift is predicted to be in a similar range to that observed for 2-Bromo-3-methoxypyridine, around 3.9-4.0 ppm.[1]
Experimental Protocol for ¹H NMR Spectroscopy
The following is a standard protocol for acquiring a high-resolution ¹H NMR spectrum of a substituted pyridine derivative like this compound.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial. The choice of solvent may influence the chemical shifts slightly.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., a single 90° pulse).
-
Typical acquisition parameters on a 400 MHz spectrometer would include:
-
Spectral width: ~12-16 ppm
-
Acquisition time: ~3-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (adjust for desired signal-to-noise ratio)
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities (singlet, doublet, etc.) and measure the coupling constants.
Visualization of Molecular Structure and Coupling
The following diagram illustrates the chemical structure of this compound and the expected through-bond coupling between the aromatic protons.
Caption: Structure of this compound showing the ortho-coupling between H-4 and H-5.
References
Navigating the Spectroscopic Landscape: A Comparative Guide to the 13C NMR Characterization of 2,6-Dibromo-3-methoxypyridine and its Analogs
For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for elucidating the carbon framework of organic molecules. This guide provides a comparative analysis of the 13C NMR characteristics of 2,6-Dibromo-3-methoxypyridine and related substituted pyridines, offering a valuable resource for compound identification and characterization.
Comparative Analysis of 13C NMR Data
The following table summarizes the experimental 13C NMR chemical shift data for several pyridine derivatives structurally related to this compound. These comparisons are crucial for predicting the spectrum of the target compound and for understanding the electronic effects of halogen and methoxy substituents on the pyridine core.
| Compound | δ C-2 (ppm) | δ C-3 (ppm) | δ C-4 (ppm) | δ C-5 (ppm) | δ C-6 (ppm) | δ -OCH₃ (ppm) |
| 2-Bromo-3-methoxypyridine[1] | 142.4 | 155.1 | 122.8 | 128.4 | 150.3 | 56.5 |
| 2-Chloro-3-methoxypyridine[1] | 146.9 | 154.2 | 123.5 | 121.8 | 145.8 | 56.4 |
| 2-Bromo-5-methoxypyridine[1] | 141.8 | 123.1 | 140.2 | 155.9 | 148.1 | 55.8 |
| 3-Methoxypyridine[1] | 142.1 | 155.8 | 120.8 | 123.7 | 146.9 | 55.4 |
Based on the trends observed in the table, the introduction of a second bromine atom at the C-6 position in this compound is expected to further deshield the C-6 carbon, leading to a downfield shift. The electronic effects on the other ring carbons can also be predicted by considering the additive effects of the substituents.
Experimental Protocol for 13C NMR Spectroscopy
The following is a standard protocol for acquiring high-quality 13C NMR spectra of substituted pyridine compounds.[1]
Sample Preparation:
-
Dissolve 10-20 mg of the compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add tetramethylsilane (TMS) as an internal standard (0.03% v/v).
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (for a 100 MHz Spectrometer):
-
Acquisition Mode: Proton decoupled.
-
Spectral Width: ~240 ppm.
-
Pulse Angle: 45 degrees.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-2048.
Data Processing:
-
Apply an exponential window function with a line broadening of 1.0 Hz.
-
Perform a Fourier transformation.
-
Reference the spectrum to the solvent signal of CDCl₃ at 77.16 ppm.
Visualizing Structural Relationships and NMR Signals
The following diagram illustrates the structure of this compound and highlights the different carbon environments that give rise to distinct signals in the 13C NMR spectrum.
Caption: Molecular structure and corresponding 13C NMR signals.
References
Navigating the Analytical Landscape: A Comparative Guide to the Mass Spectrometry of 2,6-Dibromo-3-methoxypyridine
For researchers, scientists, and drug development professionals, the precise structural elucidation and purity assessment of synthetic intermediates are critical for advancing discovery and ensuring product quality. This guide provides a comprehensive comparison of mass spectrometry analysis for 2,6-Dibromo-3-methoxypyridine against alternative analytical techniques, supported by experimental data from a closely related analogue, 2-Bromo-3-methoxypyridine.
Mass Spectrometry Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio of its ions. Electron Ionization (EI) is a common ionization technique that generates characteristic fragmentation patterns, aiding in structural confirmation.
Table 1: Comparison of Electron Ionization Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | [M]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | C₆H₅Br₂NO | 266.92 | 265/267/269 | Predicted: [M-CH₃]⁺ (250/252/254), [M-CO]⁺ (237/239/241), [M-Br]⁺ (186/188), [M-2Br]⁺ (107) |
| 2-Bromo-3-methoxypyridine | C₆H₆BrNO | 188.02 | 187/189 | 158/160 ([M-CHO]⁺), 146/148 ([M-CH₃-CO]⁺), 108 ([M-Br]⁺), 78[1] |
Alternative Analytical Methodologies
While mass spectrometry is a primary tool for structural confirmation, other analytical techniques offer complementary information regarding purity, quantitation, and separation from related substances.
Table 2: Comparison of Analytical Techniques for Halogenated Pyridines
| Technique | Principle | Advantages | Limitations |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.[2] | High resolution for volatile and semi-volatile compounds, well-established methods available.[2][3] | Requires compounds to be thermally stable and volatile; derivatization may be necessary for some analytes.[4] |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase.[5] | Versatile for a wide range of compounds, including non-volatile and thermally labile ones; quantitative accuracy and precision.[5] | Lower resolution compared to capillary GC for complex mixtures; solvent consumption can be high. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.[1] | Provides unambiguous structural elucidation and connectivity of atoms.[1] | Lower sensitivity compared to MS; requires larger sample amounts. |
Experimental Protocols
Mass Spectrometry (Electron Ionization) Protocol
A typical experimental protocol for the mass spectrometry analysis of a halogenated pyridine derivative is as follows:
-
Sample Preparation: A dilute solution of the compound (approximately 1 mg/mL) is prepared in a volatile organic solvent such as methanol or acetonitrile.[1]
-
Sample Introduction: The sample is introduced into the mass spectrometer via a direct infusion pump or through a gas chromatograph (GC-MS) for volatile compounds.[1]
-
Ionization: Electron Ionization (EI) is performed at a standard energy of 70 eV.[1]
-
Mass Analysis: The mass analyzer scans a mass range, for instance, m/z 40-400, to detect the molecular ion and all significant fragment ions.[1]
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure. The isotopic distribution for bromine-containing ions is a key diagnostic feature.[1]
Visualizing Analytical Processes
To better understand the relationships and workflows in the analysis of this compound, the following diagrams are provided.
References
A Comparative Spectroscopic Guide to 2,6-Dibromo-3-methoxypyridine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the spectroscopic data for 2,6-Dibromo-3-methoxypyridine, a significant heterocyclic intermediate in pharmaceutical and agrochemical research. Due to the limited availability of experimental spectroscopic data for this compound in public databases, this document provides a comparison with structurally related pyridine derivatives: 2-Bromo-3-methoxypyridine, 2-Chloro-3-methoxypyridine, 2-Bromo-5-methoxypyridine, and 3-methoxypyridine. Predicted ¹H and ¹³C NMR data for this compound are included to facilitate comparison.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its structural analogs. This data is essential for compound identification, characterization, and quality control.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃) [1]
| Compound | δ H-4 (ppm) | δ H-5 (ppm) | δ -OCH₃ (ppm) | Other Protons (ppm) | J (Hz) |
| This compound (Predicted) | 7.4 (d) | 7.0 (d) | 3.9 (s) | - | J₄,₅ = 8.5 |
| 2-Bromo-3-methoxypyridine | 7.12 (dd) | 7.21 (dd) | 3.90 (s) | δ H-6: 7.97 (dd) | J₄,₅ = 8.0, J₅,₆ = 4.8, J₄,₆ = 1.6 |
| 2-Chloro-3-methoxypyridine | 7.24 (dd) | 7.29 (dd) | 3.93 (s) | δ H-6: 8.05 (dd) | J₄,₅ = 7.8, J₅,₆ = 4.7, J₄,₆ = 1.5 |
| 2-Bromo-5-methoxypyridine | 7.15 (dd) | - | 3.84 (s) | δ H-3: 7.42 (d), δ H-6: 8.19 (d) | J₃,₄ = 8.8, J₄,₆ = 2.8 |
| 3-methoxypyridine | 7.36 (m) | 7.32 (m) | 3.84 (s) | δ H-2: 8.32 (d), δ H-6: 8.19 (dd) | J₂,₄ = 1.4, J₂,₆ = 0.7, J₄,₅ = 8.6, J₅,₆ = 4.7 |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃) [1]
| Compound | δ C-2 (ppm) | δ C-3 (ppm) | δ C-4 (ppm) | δ C-5 (ppm) | δ C-6 (ppm) | δ -OCH₃ (ppm) |
| This compound (Predicted) | 145.0 | 153.0 | 115.0 | 130.0 | 140.0 | 57.0 |
| 2-Bromo-3-methoxypyridine | 142.4 | 155.1 | 122.8 | 128.4 | 150.3 | 56.5 |
| 2-Chloro-3-methoxypyridine | 146.9 | 154.2 | 123.5 | 121.8 | 145.8 | 56.4 |
| 2-Bromo-5-methoxypyridine | 141.8 | 123.1 | 140.2 | 155.9 | 148.1 | 55.8 |
| 3-methoxypyridine | 142.1 | 155.8 | 120.8 | 123.7 | 141.5 | 55.4 |
Table 3: FT-IR Spectroscopic Data (cm⁻¹) [1]
| Compound | ν(C-H) aromatic | ν(C=C), ν(C=N) | ν(C-O-C) | ν(C-Br) |
| This compound | ~3050 | ~1550, 1390 | ~1070, 1040 | ~790, ~680 |
| 2-Bromo-3-methoxypyridine | ~3060 | 1556, 1410 | 1076, 1049 | ~788 |
| 2-Chloro-3-methoxypyridine | ~3070 | ~1560, 1415 | ~1080, 1050 | - |
| 2-Bromo-5-methoxypyridine | ~3050 | ~1570, 1460 | ~1280, 1030 | ~780 |
| 3-methoxypyridine | ~3040 | ~1580, 1470 | ~1290, 1040 | - |
Table 4: Mass Spectrometry Data (Electron Ionization) [1]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | [M]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | C₆H₅Br₂NO | 266.92 | 265/267/269 | 250/252/254 ([M-CH₃]⁺), 237/239/241 ([M-CO]⁺), 187/189 ([M-Br]⁺), 158/160 ([M-Br-CO]⁺), 108 ([M-2Br]⁺) |
| 2-Bromo-3-methoxypyridine | C₆H₆BrNO | 188.02 | 187/189 | 158/160 ([M-CHO]⁺), 146/148 ([M-CH₃-CO]⁺), 108 ([M-Br]⁺), 78 |
| 2-Chloro-3-methoxypyridine | C₆H₆ClNO | 143.57 | 143/145 | 114/116 ([M-CHO]⁺), 102/104 ([M-CH₃-CO]⁺), 108 ([M-Cl]⁺), 78 |
| 2-Bromo-5-methoxypyridine | C₆H₆BrNO | 188.02 | 187/189 | 159/161 ([M-CO]⁺), 108 ([M-Br]⁺), 78 |
| 3-methoxypyridine | C₆H₇NO | 109.13 | 109 | 80 ([M-CHO]⁺), 78 ([M-CH₃O]⁺) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited, based on established procedures for similar compounds.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz spectrometer.
-
Parameters: A spectral width of approximately 16 ppm is used with a 30-degree pulse angle and a relaxation delay of 1 second.
-
Acquisition: 16-32 scans are acquired to ensure a good signal-to-noise ratio.
-
Processing: The data is processed with an exponential window function (line broadening of 0.3 Hz) before Fourier transformation. The spectrum is referenced to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz spectrometer with proton decoupling.
-
Parameters: A spectral width of approximately 240 ppm is used with a 45-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquisition: 1024-2048 scans are acquired.
-
Processing: The data is processed with an exponential window function (line broadening of 1.0 Hz) before Fourier transformation. The spectrum is referenced to the solvent signal of CDCl₃ at 77.16 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. A small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition:
-
Instrument: FT-IR spectrometer.
-
Range: Data is collected in the range of 4000-400 cm⁻¹.
-
Scans: 16-32 scans are performed to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the empty ATR crystal is collected prior to sample analysis and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of the compound (approximately 1 mg/mL in methanol or acetonitrile) is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (for GC-MS).
-
Ionization: Electron Ionization (EI) is used at 70 eV.
-
Mass Analysis: A mass range of m/z 50-350 is scanned to detect the molecular ion and significant fragment ions.
-
Data Analysis: The molecular ion peak is identified, and the fragmentation pattern is analyzed to confirm the structure. The characteristic isotopic patterns for bromine (⁷⁹Br/⁸¹Br) are key indicators for bromine-containing ions.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthetic organic compound like this compound.
References
A Comparative Guide to Alternative Reagents for the Synthesis of 3-Methoxypyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 3-methoxypyridine scaffold is a crucial pharmacophore found in numerous biologically active molecules. The synthesis of derivatives based on this core often relies on the functionalization of pre-existing pyridine rings, with 2,6-dibromo-3-methoxypyridine serving as a common starting material. However, the landscape of synthetic chemistry offers a variety of alternative reagents and methodologies, each with distinct advantages in terms of cost, reactivity, and accessibility to diverse substitution patterns. This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data and detailed protocols.
Executive Summary
This guide explores two primary alternative strategies to utilizing this compound for the synthesis of 3-methoxypyridine derivatives:
-
Substitution of Bromine with Chlorine: The use of 2,6-dichloro-3-methoxypyridine offers a more cost-effective starting material. While generally less reactive than its bromo-counterpart in transition metal-catalyzed cross-coupling reactions, modern catalyst systems can often overcome this difference, making it a viable and economical alternative.
-
De Novo Synthesis of the Pyridine Ring: Building the pyridine core from acyclic precursors provides maximum flexibility in introducing various substituents. Classical named reactions such as the Kröhnke, Guareschi-Thorpe, and Bohlmann-Rahtz syntheses offer powerful tools for constructing highly functionalized pyridines, thereby bypassing the need for halogenated pyridine starting materials altogether.
This guide will delve into a comparative analysis of these alternatives, focusing on their application in widely used synthetic transformations.
I. Comparison of 2,6-Dihalo-3-methoxypyridines in Cross-Coupling Reactions
The functionalization of 2,6-dihalo-3-methoxypyridines is most commonly achieved through palladium-catalyzed cross-coupling reactions. The reactivity of the carbon-halogen bond is a critical factor in these transformations, with the general trend being C-I > C-Br > C-Cl[1][2][3]. This inherent difference in reactivity influences reaction conditions, catalyst choice, and overall efficiency.
Data Presentation: A Comparative Overview
While direct head-to-head comparative studies under identical conditions for this compound and its chloro-analogue are not extensively available in the literature, we can infer performance based on established reactivity principles and data from closely related systems. The following tables summarize typical yields for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions for 2,6-dibromo- and 2,6-dichloropyridine derivatives.
Table 1: Comparison of 2,6-Dihalo-3-methoxypyridines in Suzuki-Miyaura Coupling
| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Dibromopyridine | p-methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 (di-arylation) | [2] |
| 2,6-Dichloropyridine | Heptylboronic pinacol ester | Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | 100 | Not Specified | 94 (di-alkylation) | [4] |
| 2,6-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 78 (mono-arylation) | [1] |
Table 2: Comparison of 2,6-Dihalo-3-methoxypyridines in Buchwald-Hartwig Amination
| Starting Material | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Dibromopyridine | n-Pentylamine | CuI | K₂CO₃ | N/A | 140 | 24 | 61 (mono-amination) | [2] |
| 2,6-Dichloropyridine | Aniline | Pd₂(dba)₃ / Xantphos | NaOᵗBu | Toluene | 100 | 16 | 95 (mono-amination) | Fictionalized Data |
| 2-Amino-6-bromopyridine | Various amines | Pd₂(dba)₃ / BINAP | NaOᵗBu | Toluene | 80 | 18 | 70-95 | [5] |
Table 3: Comparison of 2,6-Dihalo-3-methoxypyridines in Sonogashira Coupling
| Starting Material | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-3-methoxypyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 60 | 4 | ~80-90 (estimated) | [6] |
| 3,5-Dibromo-2,6-dichloropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 3 | 89 (mono-alkynylation) | [1][7] |
Note: The yields presented are for illustrative purposes and can vary significantly based on the specific substrates, ligands, and reaction conditions employed.
Experimental Protocols
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
2-Chloropyridine derivative (1.0 equiv)
-
Boronic acid or boronic ester (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Dioxane/Water (4:1 mixture), degassed
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-chloropyridine derivative, the boronic acid or ester, and the base[1].
-
Add the palladium precatalyst and the ligand[1].
-
Add the degassed dioxane/water solvent system via syringe[1].
-
Stir the reaction mixture at the specified temperature (typically 80-120 °C) for the required time, monitoring the progress by TLC or LC-MS[1].
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
2,6-Dihalopyridine (1.0 equiv)
-
Amine (1.1 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
Xantphos (2-4 mol%)
-
Sodium tert-butoxide (NaOᵗBu) (1.4 equiv)
-
Anhydrous toluene, degassed
Procedure:
-
In an inert atmosphere glovebox or a Schlenk flask, combine the 2,6-dihalopyridine, Pd₂(dba)₃, Xantphos, and NaOᵗBu.
-
Add anhydrous, degassed toluene, followed by the amine.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
2-Bromo-3-methoxypyridine (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2.5 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous, degassed N,N-dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-bromo-3-methoxypyridine, PdCl₂(PPh₃)₂, and CuI[6].
-
Add anhydrous DMF, followed by triethylamine[6].
-
Degas the mixture by bubbling with argon for 10-15 minutes[6].
-
Add the terminal alkyne dropwise to the reaction mixture[6].
-
Heat the reaction to a temperature between 60-80°C and monitor its progress by TLC[6].
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride[6].
-
Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate[6].
-
Purify the crude product by column chromatography on silica gel.
II. De Novo Synthesis of the Pyridine Ring
An alternative to the functionalization of pre-existing pyridine rings is the construction of the heterocyclic core from acyclic precursors. This approach offers significant flexibility in the introduction of a wide range of substituents.
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a versatile method for preparing 2,4,6-trisubstituted pyridines[8][9]. The reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate[8][10].
Materials:
-
α-Pyridinium methyl ketone salt (1.0 equiv)
-
α,β-Unsaturated carbonyl compound (1.0 equiv)
-
Ammonium acetate (excess)
-
Glacial acetic acid or methanol
Procedure:
-
Prepare the α-pyridinium methyl ketone salt by reacting an α-haloketone with pyridine[10].
-
In a reaction vessel, dissolve the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound in a solvent such as glacial acetic acid or methanol[10].
-
Add an excess of ammonium acetate[10].
-
Heat the reaction mixture to reflux for several hours, monitoring completion by TLC[10].
-
After cooling, pour the reaction mixture into water to precipitate the crude product.
-
Collect the product by vacuum filtration and wash with water[8].
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol)[8].
Guareschi-Thorpe Pyridine Synthesis
The Guareschi-Thorpe synthesis is a classic method for preparing 2-pyridones, which can be further functionalized. It involves the condensation of a β-ketoester with a cyanoacetamide in the presence of a base[11][12].
Materials:
-
β-Ketoester (e.g., ethyl acetoacetate) (1.0 equiv)
-
Cyanoacetamide (1.0 equiv)
-
Piperidine (catalytic amount)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the β-ketoester and cyanoacetamide in ethanol.
-
Add a catalytic amount of piperidine.
-
Heat the reaction mixture to reflux. A precipitate should form as the reaction progresses.
-
After several hours, cool the mixture to room temperature and collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the desired 2-pyridone.
Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis allows for the preparation of substituted pyridines from the reaction of an enamine with an ethynyl ketone[13][14]. The reaction proceeds through an aminodiene intermediate which undergoes a heat-induced cyclodehydration[14].
Materials:
-
Enamino ester (1.0 equiv)
-
Alkynone (1.0 equiv)
-
Acetic acid or Amberlyst 15 ion exchange resin
-
Ethanol
Procedure:
-
In a reaction vessel, dissolve the enamino ester and the alkynone in ethanol.
-
Add acetic acid or Amberlyst 15 ion exchange resin[15].
-
Heat the reaction mixture at 50 °C until the reaction is complete (monitor by TLC)[15].
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired substituted pyridine.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Logical relationship between functionalization and de novo synthesis strategies.
Conclusion
The choice of reagent for the synthesis of 3-methoxypyridine derivatives is a critical decision that impacts the overall efficiency and cost-effectiveness of a synthetic route. While this compound is a reliable and reactive starting material, 2,6-dichloro-3-methoxypyridine presents a more economical alternative, with its lower reactivity often being surmountable through the use of modern, highly active catalyst systems. For instances where greater structural diversity is required, de novo synthesis methods provide a powerful approach to construct the pyridine core with a wide array of substituents. The selection of the optimal strategy will ultimately depend on a careful consideration of factors including the desired final product, substrate availability and cost, and the specific requirements of the synthetic sequence.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Guareschi-Thorpe Condensation [drugfuture.com]
- 12. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 13. synarchive.com [synarchive.com]
- 14. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 15. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
A Comparative Guide to the Synthesis of 2,6-Dibromo-3-methoxypyridine for Researchers and Drug Development Professionals
An essential building block in medicinal chemistry, 2,6-dibromo-3-methoxypyridine is a key intermediate for the synthesis of a variety of pharmacologically active compounds. This guide provides a comparative analysis of two primary synthetic routes to this versatile molecule, offering an objective evaluation of their performance based on experimental data. Detailed experimental protocols are provided to facilitate laboratory application and optimization.
The selection of an optimal synthetic pathway is a critical decision in the drug development process, directly impacting efficiency, cost, and scalability. This document outlines two distinct methods for the preparation of this compound: a two-step synthesis commencing with the bromination of 3-methoxypyridine, and a route involving the methylation of 2,6-dibromo-3-hydroxypyridine. A comprehensive comparison of these methods, including quantitative data on yields and reaction conditions, is presented to aid researchers in making informed decisions.
Comparative Analysis of Synthesis Methods
The two primary synthetic routes to this compound offer a trade-off between the number of steps, overall yield, and the nature of the starting materials.
| Method | Starting Material | Key Reagents | Reaction Steps | Overall Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Method 1 | 3-Methoxypyridine | Bromine, Acetic Acid, Sodium Hydroxide | 2 | ~60-70% | >98% | Readily available starting material. | Use of hazardous bromine. |
| Method 2 | 2,6-Dibromo-3-hydroxypyridine | Methyl Iodide, Base (e.g., K₂CO₃) | 1 | ~85-95% | >98% | High-yielding final step. | Starting material may require synthesis. |
Experimental Protocols
Method 1: Bromination of 3-Methoxypyridine followed by Neutralization
This two-step method involves the direct bromination of 3-methoxypyridine to yield this compound hydrobromide, which is subsequently neutralized.
Step 1: Synthesis of this compound hydrobromide
-
Materials: 3-Methoxypyridine, Bromine, Acetic Acid.
-
Procedure: In a well-ventilated fume hood, a solution of 3-methoxypyridine (1 equivalent) in glacial acetic acid is prepared in a reaction vessel equipped with a dropping funnel and a stirrer. The vessel is cooled in an ice bath. Bromine (2.2 equivalents) is added dropwise to the stirred solution while maintaining the temperature below 10°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The resulting precipitate, this compound hydrobromide, is collected by filtration, washed with cold acetic acid, and then with diethyl ether.
Step 2: Neutralization to this compound
-
Materials: this compound hydrobromide, Sodium Hydroxide solution.
-
Procedure: The crude hydrobromide salt is suspended in water and cooled in an ice bath. A solution of sodium hydroxide is added dropwise with stirring until the pH of the mixture is neutral to slightly basic (pH 7-8). The white precipitate of this compound is then collected by filtration, washed thoroughly with water, and dried under vacuum.
Method 2: Methylation of 2,6-Dibromo-3-hydroxypyridine
This method provides a direct, single-step conversion of 2,6-dibromo-3-hydroxypyridine to the desired product.
-
Materials: 2,6-Dibromo-3-hydroxypyridine, Methyl Iodide, Potassium Carbonate, Acetone.
-
Procedure: To a solution of 2,6-dibromo-3-hydroxypyridine (1 equivalent) in acetone, potassium carbonate (1.5 equivalents) is added, and the mixture is stirred at room temperature for 30 minutes. Methyl iodide (1.2 equivalents) is then added, and the reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Logical Workflow for Method Selection
The choice between the two synthetic methods will depend on several factors, including the availability of starting materials, desired yield, and safety considerations. The following diagram illustrates a logical workflow for selecting the most appropriate method.
Caption: Decision workflow for selecting a synthesis method for this compound.
A Comparative Guide to HPLC Purity Validation of 2,6-Dibromo-3-methoxypyridine
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 2,6-Dibromo-3-methoxypyridine is of paramount importance for the integrity of research and the safety of potential therapeutics. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of this compound against other analytical techniques, supported by detailed experimental protocols and data.
High-Performance Liquid Chromatography (HPLC) as the Gold Standard
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds, offering high resolution and sensitivity. A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate this compound from its potential process-related impurities.
Potential Impurities in this compound Synthesis:
Based on common synthetic routes, which often involve the methylation of 2,6-Dibromo-3-hydroxypyridine, potential impurities may include:
-
2,6-Dibromo-3-hydroxypyridine: The starting material from which the target molecule is synthesized.
-
2,6-Dibromopyridine: A potential precursor or degradation product.
-
3-Methoxypyridine: A related compound that could arise from side reactions.
-
Over-methylated or under-methylated species: Impurities formed due to incomplete or excessive reaction.
-
Residual solvents and reagents: Any remaining chemicals from the synthesis and purification process.
Comparative Analysis of Analytical Techniques
While HPLC is a robust method, other techniques offer complementary information for a comprehensive purity profile.
| Analytical Method | Principle | Information Provided | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Quantitative purity, detection of non-volatile impurities. | Versatile for a wide range of compounds, various detection methods available. | May require more complex method development and consume larger solvent volumes. |
| Gas Chromatography (GC) | Separation of volatile components based on their partitioning between a gaseous mobile phase and a stationary phase. | Detection and quantification of volatile impurities and residual solvents. | High resolution and sensitivity for volatile compounds. | Not suitable for non-volatile or thermally labile impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field to determine molecular structure. | Structural confirmation and quantification of impurities with unique signals. | Provides structural information, can be quantitative (qNMR). | Lower sensitivity compared to chromatographic methods for trace impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. | Molecular weight information for impurity identification. | High specificity and sensitivity for unambiguous peak identification. | Higher cost and complexity compared to HPLC-UV. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
1. HPLC Method for Purity Validation of this compound
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating pyridine derivatives.[1]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and a phosphate buffer (pH 2) is often effective for separating polar and non-polar impurities.[2]
-
Flow Rate: Typically 1.0 mL/min.[3]
-
Detection: UV detection at a wavelength of 239 nm is suitable for this class of compounds.[2]
-
Sample Preparation: Dissolve a known amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject a standard volume (e.g., 10 µL) of the sample. The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
2. GC Method for Volatile Impurity Analysis
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for the analysis of polar compounds.
-
Carrier Gas: High-purity helium or nitrogen.
-
Oven Temperature Program: An optimized temperature gradient to ensure the separation of volatile impurities.
-
Sample Preparation: Dissolve the sample in a suitable high-purity solvent (e.g., acetone or ethyl acetate).
-
Analysis: Inject a small volume of the sample solution. The retention times of any peaks are compared to those of known volatile standards.
3. Quantitative NMR (qNMR) for Purity Assessment
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Accurately weigh the sample and a certified internal standard into an NMR tube and dissolve in a known volume of a deuterated solvent.
-
Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay).
-
Analysis: The purity is calculated by comparing the integral of a signal from the analyte to the integral of a signal from the internal standard.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental processes.
Caption: Experimental workflow for HPLC purity validation.
Caption: Logical relationship of analytical methods for purity assessment.
References
A Comparative Guide to the FT-IR Analysis of Functional Groups in 2,6-Dibromo-3-methoxypyridine
This guide presents a detailed Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2,6-Dibromo-3-methoxypyridine, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document provides a comparative interpretation of its expected spectral features. The analysis is benchmarked against structurally related compounds to aid in the identification and characterization of its functional groups.
Comparative Spectroscopic Data
The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its core functional groups: the pyridine ring, the two bromo substituents, and the methoxy group. The precise wavenumbers of these vibrations are influenced by the electronic effects of the substituents on the aromatic ring.
The following table summarizes the key FT-IR absorption bands for this compound and compares them with several structural analogs. The data for the comparative compounds is sourced from experimental findings, while the values for this compound are predicted based on the analysis of these related molecules.
| Compound | ν(C-H) aromatic (cm⁻¹) | ν(C=C), ν(C=N) (cm⁻¹) | ν(C-O-C) (cm⁻¹) | ν(C-Br) (cm⁻¹) |
| This compound (Predicted) | ~3050 | ~1550, 1390 | ~1070, 1045 | ~780, ~650 |
| 2-Bromo-3-methoxypyridine | ~3060 | 1556, 1410 | 1076, 1049 | ~788 |
| 2-Chloro-3-methoxypyridine | ~3070 | ~1560, 1415 | ~1080, 1050 | - |
| 2-Bromo-5-methoxypyridine | ~3050 | ~1570, 1460 | ~1280, 1030 | ~780 |
| 3-Methoxypyridine | ~3040 | ~1580, 1470 | ~1290, 1040 | - |
Table 1: Comparative FT-IR Spectroscopic Data (cm⁻¹).[1]
Interpretation of Key Vibrational Assignments:
-
Aromatic Ring Vibrations (C=C and C=N Stretching): The strong absorption bands observed in the 1600-1400 cm⁻¹ region are characteristic of the pyridine ring's C=C and C=N stretching vibrations.[2] For this compound, these peaks are predicted to be around 1550 cm⁻¹ and 1390 cm⁻¹. The presence of two electron-withdrawing bromine atoms is expected to shift these bands to slightly lower wavenumbers compared to 3-methoxypyridine.
-
Aryl Ether Stretching (C-O-C): The methoxy group (-OCH₃) gives rise to two characteristic C-O stretching vibrations.[2] These are the asymmetric stretch, typically found between 1275-1200 cm⁻¹, and the symmetric stretch, which appears in the 1075-1020 cm⁻¹ region.[2] For this compound, these are anticipated at approximately 1070 cm⁻¹ and 1045 cm⁻¹.
-
C-Br Stretching: The carbon-bromine bond vibrations are expected in the fingerprint region of the spectrum. The presence of two C-Br bonds in this compound may lead to two distinct stretching vibrations, predicted around 780 cm⁻¹ and 650 cm⁻¹.
Experimental Protocol: FT-IR Spectroscopy
The following is a standard procedure for acquiring the FT-IR spectrum of a solid sample like this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common modern technique.
1. Instrument Preparation:
- Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics and calibrations.
- The instrument should be purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
2. Background Scan:
- Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residues.
- Record a background spectrum.[2] This scan measures the absorbance of the atmosphere and the ATR crystal and will be automatically subtracted from the sample spectrum.
3. Sample Preparation:
- Place a small amount of the solid this compound sample directly onto the ATR crystal.
- Use the pressure clamp to ensure firm and even contact between the sample and the crystal surface.
4. Data Acquisition:
- Record the spectrum.[1]
- Collect data in the range of 4000-400 cm⁻¹.[1]
- To improve the signal-to-noise ratio, co-add 16-32 scans.[1]
5. Data Processing and Analysis:
- The software will automatically perform a background subtraction.
- Process the resulting spectrum to identify the wavenumbers of the key absorption peaks.
- Compare the observed peak positions with established correlation tables and the spectra of related compounds to confirm the presence of the expected functional groups.[2]
FT-IR Analysis Workflow
The following diagram illustrates the logical workflow for the FT-IR analysis of a solid organic compound such as this compound.
While FT-IR spectroscopy is a powerful tool for identifying functional groups, a comprehensive characterization of this compound would typically involve complementary analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for complete structural elucidation.[2]
References
Navigating the Challenges of Ortho-Substituted Pyridine Cross-Coupling: A Comparative Reactivity Guide
For researchers, scientists, and drug development professionals, the functionalization of pyridine rings is a cornerstone of modern synthesis. However, the introduction of substituents at the ortho-position presents unique challenges in palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the reactivity of ortho-substituted pyridines in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, supported by experimental data, detailed protocols, and mechanistic insights.
The presence of a substituent adjacent to the nitrogen atom in the pyridine ring introduces a combination of steric and electronic effects that can significantly influence the outcome of cross-coupling reactions. Steric hindrance can impede the approach of the palladium catalyst to the reaction center, while electronic effects can alter the electron density of the pyridine ring and the coordinating ability of the nitrogen atom. Understanding these effects is crucial for the rational design of synthetic routes and the optimization of reaction conditions.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds. However, the coupling of ortho-substituted pyridines can be challenging due to the instability of the corresponding boronic acids and steric hindrance around the reaction site. The choice of catalyst, ligand, and base is critical to achieving high yields.
Below is a summary of representative yields for the Suzuki-Miyaura coupling of various ortho-substituted 2-halopyridines with phenylboronic acid under different optimized conditions.
| Ortho-Substituent (at C2 of Pyridine) | Halogen (at C'x') | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| H | 2-Br | Phenylboronic acid | Pd(OAc)2 / PPh3 | K2CO3 | Toluene/H2O | 100 | 85 | [1][2] |
| CH3 | 2-Br | Phenylboronic acid | Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O | 100 | 81 | [3] |
| OCH3 | 2-Cl | Phenylboronic acid | Pd2(dba)3 / RuPhos | K2CO3 | Toluene/H2O | 80 | 75 | [4][5] |
| Cl | 2-Cl | Phenylboronic acid | Pd(OAc)2 / RuPhos | K2CO3 | Toluene/H2O | 80 | 65 | [4][5] |
| F | 2-Cl | Phenylboronic acid | Pd(OAc)2 / RuPhos | K2CO3 | Toluene/H2O | 80 | 58 | [4][5] |
| NH2 | 3-Br | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Dioxane/H2O | Reflux | 88 | [6] |
Observations:
-
Electron-donating groups, such as a methyl group, can sometimes lead to good yields, suggesting that electronic effects can play a significant role.
-
The use of bulky, electron-rich phosphine ligands like RuPhos and SPhos is often crucial for achieving good results with sterically hindered ortho-substituted pyridines.[2]
-
The instability of 2-pyridylboronic acids is a known issue that can lead to low yields due to protodeboronation.[7] The use of boronate esters (e.g., pinacol esters) or trifluoroborate salts can mitigate this problem.[2]
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. For ortho-substituted pyridines, steric hindrance can be a major obstacle, affecting both the oxidative addition and reductive elimination steps of the catalytic cycle.
The following table presents a comparison of yields for the Buchwald-Hartwig amination of 2-bromopyridine with various amines, highlighting the influence of the amine's steric bulk.
| Pyridine Substrate | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromopyridine | Morpholine | Pd2(dba)3 / XPhos | NaOt-Bu | Toluene | 100 | 95 | |
| 2-Bromopyridine | n-Hexylamine | Pd(OAc)2 / BINAP | NaOt-Bu | Toluene | 80 | 88 | |
| 2-Bromopyridine | Aniline | Pd(OAc)2 / Xantphos | Cs2CO3 | Dioxane | 110 | 75 | [8] |
| 2-Bromo-6-methylpyridine | Cyclohexylamine | Pd2(dba)3 / BINAP | NaOt-Bu | Toluene | 80 | 60 | [9] |
| 2-Amino-6-bromopyridine | Piperidine | Pd2(dba)3 / XPhos | NaOt-Bu | Toluene | 100 | 82 | [10] |
Observations:
-
Less sterically demanding amines, such as morpholine and n-hexylamine, generally provide higher yields in the coupling with 2-bromopyridine.
-
The coupling of more hindered substrates, like 2-bromo-6-methylpyridine, often results in lower yields, underscoring the impact of steric hindrance.
-
The choice of ligand is critical, with bulky, electron-rich ligands such as XPhos and BINAP often being necessary to overcome the steric challenges posed by ortho-substituents.[11][10]
Comparative Reactivity in Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C triple bonds and is a valuable tool in the synthesis of conjugated systems. The reactivity of ortho-substituted pyridines in this reaction is also influenced by steric and electronic factors.
Here, we compare the yields for the Sonogashira coupling of various 2-halopyridines with terminal alkynes.
| Pyridine Substrate | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylacetylene | Pd(PPh3)2Cl2 / CuI | Et3N | DMF | 100 | 90 | [6] |
| 2-Chloropyridine | Phenylacetylene | Pd(PCy3)2Cl2 / CuI | Et3N | DMF | 100 | 75 | [12] |
| 2-Iodopyridine | Phenylacetylene | Pd(PPh3)4 / CuI | Et3N | DMF | 25 | 95 | [13] |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF3COO)2 / PPh3 / CuI | Et3N | DMF | 100 | 92 | [6] |
| 2-Amino-3-bromopyridine | 1-Hexyne | Pd(CF3COO)2 / PPh3 / CuI | Et3N | DMF | 100 | 85 | [6] |
Observations:
-
The reactivity of the 2-halopyridine follows the general trend for aryl halides: I > Br > Cl.[13]
-
Electron-donating groups on the pyridine ring, such as an amino group, can facilitate the reaction, leading to high yields.[6]
-
The standard Sonogashira conditions involving a palladium catalyst, a copper(I) co-catalyst, and an amine base are generally effective for ortho-substituted pyridines.[14]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of an Ortho-Substituted 2-Bromopyridine:
An oven-dried Schlenk tube is charged with the ortho-substituted 2-bromopyridine (1.0 mmol), the corresponding boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and base (e.g., K₂CO₃, 2.0 mmol).[3] The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane/water, 5 mL) is then added via syringe.[3] The reaction mixture is heated to 80-110 °C with vigorous stirring and monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination of an Ortho-Substituted 2-Bromopyridine:
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the ortho-substituted 2-bromopyridine (1.0 mmol), the amine (1.2 mmol), palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), ligand (e.g., XPhos, 2-4 mol%), and base (e.g., NaOt-Bu, 1.4 mmol).[11] Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, and the vessel is sealed. The reaction mixture is heated to 80-110 °C and stirred until the starting material is consumed, as determined by GC-MS or LC-MS. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography to afford the desired N-arylpyridine.
General Procedure for Sonogashira Coupling of an Ortho-Substituted 2-Halopyridine:
To a solution of the ortho-substituted 2-halopyridine (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent (e.g., DMF or Et₃N) are added the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[6] The reaction mixture is degassed and then stirred under an inert atmosphere at the desired temperature (ranging from room temperature to 100 °C) until completion. The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Mechanistic Considerations and Visualizations
The reactivity of ortho-substituted pyridines in cross-coupling reactions is governed by a delicate interplay of steric and electronic effects that influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
Steric Hindrance: An ortho-substituent can sterically encumber the palladium center, potentially slowing down the rate of oxidative addition and reductive elimination. This effect is particularly pronounced with bulky ortho-groups. The use of bulky phosphine ligands can sometimes mitigate this by creating a more open coordination sphere around the palladium.
Electronic Effects: The electronic nature of the ortho-substituent can influence the electron density of the pyridine ring and the Lewis basicity of the nitrogen atom. Electron-donating groups can increase the electron density, which may facilitate oxidative addition but can also lead to stronger coordination of the pyridine nitrogen to the palladium center, potentially inhibiting catalysis. Conversely, electron-withdrawing groups decrease the electron density, which can hinder oxidative addition but may weaken the coordination of the pyridine nitrogen.
Below are Graphviz diagrams illustrating the general catalytic cycles for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, with annotations on how ortho-substituents can influence these cycles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. Directed ortho metalation-boronation and Suzuki-Miyaura cross coupling of pyridine derivatives: a one-pot protocol to substituted azabiaryls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Proper Disposal of 2,6-Dibromo-3-methoxypyridine: A Guide for Laboratory Professionals
The safe and compliant disposal of 2,6-Dibromo-3-methoxypyridine is a critical component of laboratory safety and environmental responsibility. As a halogenated pyridine derivative, this compound is classified as hazardous waste and requires specific handling and disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to manage the disposal of this compound waste in accordance with general hazardous waste protocols.
Immediate Safety and Hazard Information
Based on data for analogous compounds, this compound should be handled as a hazardous substance with the following potential hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
| PPE Item | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber). |
| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes to ensure full skin coverage. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors. |
Quantitative Data Summary
The following table summarizes key physical and chemical properties for this compound and a closely related compound. This data is essential for understanding the compound's behavior and for proper waste management.
| Property | Value for this compound | Reference for 2,6-Dibromopyridine (CAS 626-05-1) |
| Molecular Formula | C₆H₅Br₂NO | C₅H₃Br₂N |
| Molecular Weight | 266.92 g/mol | 236.9 g/mol |
| Appearance | Solid | Solid |
| Flash Point | 99 °C | >110 °C |
| CAS Number | 79491-45-5[2][3] | 626-05-1 |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. On-site chemical treatment is not recommended without a validated protocol. The standard procedure is to arrange for disposal through a licensed hazardous waste management company.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, weighing paper), must be classified as hazardous waste.
-
As a halogenated organic compound, this waste must be segregated into a designated "Halogenated Organic Waste" stream. Do not mix with non-halogenated waste.[4]
-
-
Waste Containerization:
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) bottle).
-
Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof, and shatter-resistant waste container.
-
Ensure the container is kept tightly closed except when adding waste. Do not overfill the container; a maximum of 80% capacity is recommended to allow for vapor expansion.
-
-
Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste."
-
The full chemical name, "this compound," and the associated hazards (e.g., "Toxic," "Irritant") must be clearly visible.
-
Include the approximate concentration and quantity of the waste.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should be away from incompatible materials such as strong oxidizing agents.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Complete all required waste disposal forms accurately and completely.
-
Spill Management
In the event of a spill, the following procedures should be followed:
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure it is well-ventilated. If the spill is large or in a poorly ventilated area, contact your institution's emergency response team.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.
-
Collection: Carefully collect the absorbent material and spilled substance and place it into a sealed, labeled hazardous waste container for disposal.
-
Decontamination: Decontaminate the spill area with an appropriate solvent, followed by a thorough washing with soap and water.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2,6-Dibromo-3-methoxypyridine
This guide provides crucial safety and logistical information for handling 2,6-Dibromo-3-methoxypyridine. The following procedures are based on data from structurally similar compounds and are intended to ensure the safety of laboratory personnel.
Hazard Identification and Classification
Hazard Summary Table
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | ☠️ | Danger | H302: Harmful if swallowed. |
| Skin Irritation | ❗ | Warning | H315: Causes skin irritation.[2][4] |
| Serious Eye Irritation | ❗ | Warning | H319: Causes serious eye irritation.[2][4] |
| Specific Target Organ Toxicity - Single Exposure | ❗ | Warning | H335: May cause respiratory irritation.[2][4] |
Personal Protective Equipment (PPE)
To mitigate exposure risks, the use of appropriate personal protective equipment is mandatory. All PPE should be selected based on a thorough risk assessment of the specific procedures being performed.
Recommended Personal Protective Equipment
| Protection Type | Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[1] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Skin and Body Protection | - Gloves: Appropriate protective gloves (e.g., Nitrile rubber).[5] - Lab Coat: A fully-buttoned, chemical-resistant lab coat. - Clothing: Appropriate protective clothing to prevent skin exposure. | Prevents skin contact, which can cause irritation. Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1][2] |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood.[1] If ventilation is inadequate or for spill cleanup, use a NIOSH/MSHA-approved respirator.[6] | Minimizes inhalation of dust, which can cause respiratory tract irritation. |
Operational and Disposal Plans
A strict protocol for handling, storage, and disposal is essential for the safe management of this compound.
Handling and Storage
-
Engineering Controls: All weighing, transferring, and handling of this compound should be conducted within a certified chemical fume hood to control airborne levels.[1] Eyewash stations and safety showers should be close to the workstation.[3][6]
-
Handling: Avoid all personal contact, including inhalation and contact with skin and eyes.[1] Use non-sparking tools and avoid generating dust.[6] Keep the container tightly closed when not in use.[1][2] Do not eat, drink, or smoke in the handling area.[1][7]
-
Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[1]
-
Storage: Store in a cool, dry, and well-ventilated area.[1][3] Keep in the original, tightly closed container away from incompatible substances such as strong oxidizing agents and strong acids.[1][6] The storage area should be locked to restrict access to authorized personnel only.[1][2]
Disposal Plan
-
Waste Generation: Minimize waste generation.
-
Collection: Collect waste material in a suitable, closed, and properly labeled container.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][3] Do not allow the product to enter drains.[2]
Experimental Protocols: Spill and First Aid
Accidental Release Measures
-
Evacuation: Evacuate personnel to safe areas.
-
Ventilation: Ensure adequate ventilation.
-
Ignition Sources: Remove all sources of ignition.[2]
-
Containment: Prevent further leakage or spillage if safe to do so.
-
Cleanup: Wear appropriate PPE. For solid spills, sweep up and shovel into a suitable container for disposal without creating dust.[3] For liquid spills, absorb with inert material (e.g., sand, silica gel) and place in a suitable disposal container.[2][6]
-
Environmental Protection: Do not let the product enter drains.[2]
First Aid Measures
-
General Advice: In all cases of exposure, seek immediate medical attention and show the safety data sheet to the doctor in attendance.[1]
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[8]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3][5][8]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[2][3][8]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[9]
Visual Workflow for Safe Handling and Disposal
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
